Clozic
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)phenyl]methoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-11-12-3-5-13(6-4-12)14-7-9-15(18)10-8-14/h3-10H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOFYAXVVVXMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020335 | |
| Record name | Clobuzarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22494-47-9 | |
| Record name | Clobuzarit | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobuzarit [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobuzarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clobuzarit | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOBUZARIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3D7B06505 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clozic (ICI 55897): A Technical Whitepaper on a Potential Anti-Arthritic Agent
Disclaimer: Publicly available, in-depth technical information on Clozic (ICI 55897), also known as Clobuzarit, is limited. This document synthesizes the available data and integrates established principles of anti-inflammatory drug research to provide a representative technical guide for researchers, scientists, and drug development professionals. The experimental protocols and detailed mechanistic data are based on standard methodologies used for the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) with potential anti-arthritic properties.
Introduction
This compound (ICI 55897) is a chemical entity identified as a potential anti-arthritic agent. Structurally, it is known as 2-((4'-chloro-4-biphenylyl)methoxy)-2-methylpropionic acid. As a non-steroidal anti-inflammatory drug (NSAID), its therapeutic potential lies in the modulation of inflammatory pathways, particularly those involved in the pathogenesis of rheumatoid arthritis and osteoarthritis. This whitepaper provides a comprehensive overview of the known characteristics of this compound and outlines the standard experimental framework for the evaluation of such a compound.
Physicochemical Properties
A summary of the basic chemical properties of this compound (Clobuzarit) is presented in Table 1.
| Property | Value |
| Chemical Name | 2-((4'-chloro-4-biphenylyl)methoxy)-2-methylpropionic acid |
| Synonyms | This compound, ICI 55897, Clobuzarit |
| Molecular Formula | C17H17ClO3 |
| Molecular Weight | 304.77 g/mol |
| Classification | Non-steroidal anti-inflammatory drug (NSAID) |
Mechanism of Action (Proposed)
While specific studies on the detailed mechanism of action of this compound are not widely available, its classification as an NSAID suggests that its primary mode of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.
Inhibition of Prostaglandin Synthesis
NSAIDs typically exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The proposed signaling pathway is illustrated in the diagram below.
Caption: Proposed mechanism of action for this compound (ICI 55897) via inhibition of COX enzymes.
Preclinical Pharmacological Data (Representative)
Detailed preclinical data for this compound is scarce. The following sections outline the types of studies and potential findings that would be necessary to characterize its anti-inflammatory and anti-arthritic potential.
In Vitro Efficacy
Initial evaluation of a compound like this compound would involve a series of in vitro assays to determine its potency and cellular effects.
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Conditions: The assay is typically performed in a buffer containing a heme cofactor and a reducing agent.
-
Substrate: Arachidonic acid is added to initiate the enzymatic reaction.
-
Test Compound: this compound is added at various concentrations.
-
Detection: Prostaglandin E2 (PGE2) production is measured using an enzyme immunoassay (EIA) kit.
-
Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2.
Objective: To assess the effects of this compound on inflammatory responses in relevant cell types.
-
Effect on Synoviocytes and Chondrocytes:
-
Protocol: Primary human or animal-derived fibroblast-like synoviocytes (FLS) and chondrocytes are cultured. Cells are stimulated with pro-inflammatory cytokines like interleukin-1β (IL-1β) or tumor necrosis factor-α (TNF-α) in the presence or absence of varying concentrations of this compound.
-
Endpoints:
-
Measurement of prostaglandin E2 (PGE2) and nitric oxide (NO) production in the culture supernatant.
-
Gene expression analysis (qPCR) of key inflammatory mediators (e.g., COX-2, iNOS, MMPs) and cartilage matrix components (e.g., aggrecan, collagen type II).
-
Assessment of cell viability and proliferation (e.g., MTT assay).
-
-
-
Effect on Rat Hippocampus-Derived Mesenchymal Cells (RHMC):
-
Observations: Limited available data suggests that this compound concentrations greater than 50 μM cause a dose-dependent decrease in matrix protein synthesis by RHMC cell cultures. It also exhibits a dose-dependent and reversible inhibition of RHMC cell growth.
-
A summary of the reported in vitro effects of this compound is presented in Table 2.
| Cell Type | Parameter Measured | Observation |
| RHMC | Matrix Protein Synthesis | Dose-dependent decrease at >50 μM |
| RHMC | Cell Growth | Dose-dependent and reversible inhibition |
In Vivo Efficacy Models
To evaluate the anti-arthritic potential in a physiological context, animal models of arthritis are employed.
Objective: To assess the therapeutic efficacy of this compound in a well-established model of rheumatoid arthritis.
Protocol:
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.
-
Treatment: this compound is administered orally or intraperitoneally daily, starting from the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).
-
Assessments:
-
Clinical Scoring: Paw swelling, erythema, and joint mobility are scored regularly.
-
Body Weight: Monitored as an indicator of systemic inflammation and toxicity.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarkers: Serum or plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) and acute-phase proteins are measured.
-
Objective: To evaluate the efficacy of this compound in an autoimmune model of arthritis that shares pathological features with human rheumatoid arthritis.
Protocol:
-
Induction: Susceptible strains of mice (e.g., DBA/1) or rats are immunized with an emulsion of type II collagen and Freund's Complete Adjuvant. A booster injection is typically given 21 days later.
-
Treatment and Assessments: Similar to the AIA model, treatment with this compound would commence either prophylactically or therapeutically, with regular monitoring of clinical scores, body weight, and terminal analysis of joint histology and inflammatory biomarkers.
Experimental Workflow
A typical workflow for the preclinical evaluation of a potential anti-arthritic compound like this compound is depicted below.
Caption: A representative preclinical drug discovery workflow for an anti-arthritic compound.
Toxicology and Safety Pharmacology
A comprehensive toxicological evaluation would be essential before any clinical development. This would include:
-
Acute and chronic toxicity studies in rodent and non-rodent species to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.
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Safety pharmacology studies to assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity and carcinogenicity studies to evaluate the mutagenic and carcinogenic potential.
Conclusion
This compound (ICI 55897) has been identified as a potential anti-arthritic agent, likely functioning as a non-steroidal anti-inflammatory drug through the inhibition of prostaglandin synthesis. While specific and detailed experimental data on this compound are not extensively available in the public domain, this technical guide outlines the standard and rigorous scientific approach that would be necessary to fully characterize its pharmacological profile, efficacy, and safety. Further research, following the experimental frameworks described herein, would be required to fully elucidate the therapeutic potential of this compound in the management of arthritic conditions.
Unraveling the Core Mechanism of Clozic (Clobuzarit): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clozic, chemically known as Clobuzarit (ICI 55897), is a disease-modifying anti-arthritic agent that has demonstrated significant anti-proliferative and cytostatic effects on a variety of mammalian cell types. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, synthesizing available data on its effects on cellular proliferation, and detailing the experimental protocols used to elucidate these properties. While the precise molecular targets and signaling pathways are not fully elucidated, this document consolidates the current understanding of this compound's activity, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound (Clobuzarit) is an oxyalkanoic acid derivative that has shown promise as a disease-modifying agent in rheumatoid arthritis.[1] Its therapeutic potential is linked to its ability to inhibit cellular growth without causing cell death, a characteristic that distinguishes it from cytotoxic drugs.[1] This guide delves into the fundamental mechanism of action of this compound, with a focus on its anti-proliferative properties.
Core Mechanism of Action: Anti-proliferative and Cytostatic Effects
The primary mechanism of action of this compound is the inhibition of cell proliferation in a reversible and cytostatic manner.[1] This means that this compound halts cell growth without inducing cell lysis or death.
Interaction with Lipophilic Cell Target Sites
The anti-proliferative effect of this compound and other oxyalkanoic acids is believed to stem from their interaction with lipophilic sites within the cell.[1] The inhibitory potency of these compounds has been shown to correlate with their lipophilicity.[1] This suggests that the drug may partition into cellular membranes or interact with hydrophobic domains of intracellular proteins to exert its effect.
Cytostatic, Not Cytotoxic
A key feature of this compound's mechanism is its cytostatic nature. Studies have shown that even at concentrations that effectively inhibit cell growth, there is no significant loss of cell viability.[1] This was confirmed by the absence of lactate dehydrogenase (LDH) release into the culture medium, a marker of cell lysis.[2]
Quantitative Data on Anti-proliferative and Other Effects
The following table summarizes the available quantitative data on the effects of this compound from in vitro studies.
| Cell Type | Parameter Measured | Concentration | Effect | Reference |
| Neonatal Rat Heart Matrix-Secreting Cells (RHMC) | Matrix Protein Synthesis | > 50 µM | Dose-dependent decrease | [2] |
| Neonatal Rat Heart Matrix-Secreting Cells (RHMC) | Cell Growth | > 50 µM | Dose-dependent inhibition | [2] |
| Neonatal Rat Heart Matrix-Secreting Cells (RHMC) | Cell Viability (LDH release) | 500 µM | No significant difference from control after 3 days of exposure | [2] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
Cell Proliferation Assay with Neonatal Rat Heart Matrix-Secreting Cells
This protocol is based on the methods described in the foundational studies of this compound's anti-proliferative effects.[2][3]
Objective: To determine the effect of this compound on the proliferation of mammalian cells in vitro.
Materials:
-
Neonatal rat hearts
-
Culture medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal calf serum
-
This compound (Clobuzarit) stock solution (dissolved in a suitable solvent like methanol)
-
24-well cell culture plates
-
Incubator (37°C, 5% CO2, humidified atmosphere)
-
Microscope
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Isolation and Culture:
-
Isolate matrix-secreting cells from neonatal rat hearts using established enzymatic digestion protocols.
-
Seed the isolated cells into 24-well plates at a density of approximately 3 x 10^4 to 5 x 10^4 cells/mL in a culture medium containing 20% fetal calf serum.
-
Incubate the plates at 37°C in a humidified atmosphere of 95% air/5% CO2.
-
-
Drug Treatment:
-
Allow the cells to adhere and grow for a specified period.
-
Replace the culture medium with a fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used for the drug stock) should be included.
-
-
Determination of Cell Number:
-
At various time points during the culture period, determine the cell numbers in replicate wells for each treatment condition.
-
To count the cells, aspirate the medium, wash the cells with PBS, and detach them using a trypsin-EDTA solution.
-
Resuspend the detached cells in a known volume of medium and count them using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Plot the cell number against time for each this compound concentration and the control.
-
Calculate the percentage of inhibition of cell growth compared to the control.
-
Signaling Pathways and Molecular Targets: Areas for Future Research
The precise signaling pathways and direct molecular targets of this compound remain largely unidentified. The observation that its activity is related to lipophilicity suggests a non-receptor-mediated mechanism or interaction with a target that has significant hydrophobic regions.
A proposed logical relationship for the mechanism of action is as follows:
References
Research on ICI 55897: An Inquiry into a Potential Pharmaceutical Agent
Initial investigations into the research applications of a compound designated as ICI 55897 have yielded no specific information corresponding to this identifier. Extensive searches across prominent chemical and pharmacological databases, including PubChem and ChemSpider, as well as broader scientific literature repositories, have not returned any data for a substance with this specific name.
This lack of information suggests that "ICI 55897" may be an internal, unpublished, or erroneous designation. In the course of this investigation, related terms and similar compound names have emerged, which may offer context or represent a potential misidentification.
One notable finding is the existence of ICI 63,197 , a well-characterized compound known to be a potent and selective inhibitor of phosphodiesterase type 4 (PDE4). Research into ICI 63,197 has explored its potential therapeutic applications in inflammatory diseases and central nervous system disorders.
Additionally, the acronym "ICI" is frequently used in contemporary pharmacology to refer to Immune Checkpoint Inhibitors . This class of drugs has revolutionized cancer therapy by modulating the immune system to recognize and attack tumor cells.
Given the absence of specific data for ICI 55897, this guide will briefly touch upon the known characteristics of ICI 63,197 as a potential point of reference, should the original query have contained a typographical error. It is crucial for researchers to verify the exact identity of the compound of interest before proceeding with any experimental work.
ICI 63,197: A Phosphodiesterase 4 (PDE4) Inhibitor
ICI 63,197 is a selective inhibitor of the enzyme phosphodiesterase type 4. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, including inflammation and neurotransmission.
The primary mechanism of action for ICI 63,197 involves the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP can, in turn, modulate the activity of various downstream signaling pathways.
The ability of ICI 63,197 to elevate cAMP levels has led to its investigation in several research areas:
-
Anti-inflammatory Effects: Increased cAMP in immune cells is generally associated with the suppression of pro-inflammatory mediators.
-
Neurological Disorders: cAMP signaling plays a critical role in neuronal function, and its modulation has been explored in the context of cognitive enhancement and neuroprotection.
Due to the lack of specific data for "ICI 55897," it is not possible to provide quantitative data, detailed experimental protocols, or further visualizations related to this specific compound. Researchers are strongly advised to confirm the chemical identity and source of their compounds before initiating any studies.
Clozic effects on cell culture
An in-depth analysis of the query "" suggests a potential misspelling of established pharmaceutical compounds. Our comprehensive search did not yield any substance named "Clozic." However, the query bears phonetic and orthographic resemblance to several well-researched drugs known to have significant effects on cell cultures, namely Clofazimine , Clotrimazole , and Clozapine . To provide a relevant and accurate technical guide, clarification on the intended agent is essential. Below, we provide a preliminary overview of each of these compounds and their known effects in cell culture settings, which may assist in identifying the intended subject of your inquiry.
Clofazimine
Clofazimine is an antimicrobial agent with anti-inflammatory properties. In cell culture, its effects are multifaceted.
Mechanism of Action: The primary mechanism of clofazimine is believed to involve its interaction with bacterial DNA by intercalation, which disrupts DNA replication and transcription.[1] Additionally, it generates reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components such as lipids, proteins, and nucleic acids, ultimately causing bacterial cell death.[1] Clofazimine also exhibits anti-inflammatory effects.[1]
Effects on Immune Signaling: In macrophages, clofazimine can accumulate and form crystal-like drug inclusions (CLDIs).[2] These CLDIs can modulate immune signaling pathways downstream of Toll-like receptors (TLRs), leading to enhanced production of the anti-inflammatory cytokine interleukin-1 receptor antagonist (IL-1RA) and reduced activation of NF-κB and production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNFα).[2] This suggests that the bioaccumulation of clofazimine in macrophages may be key to its anti-inflammatory function in vivo.[2]
Clotrimazole
Clotrimazole is an antifungal drug that has also been shown to inhibit the proliferation of various cell types, including cancer cells.[3][4]
Mechanism of Action: Clotrimazole's primary mode of action in inhibiting cell proliferation is thought to involve the depletion of intracellular calcium (Ca2+) stores.[3][4] It achieves this by inhibiting the sarcoplasmic reticulum Ca2+-ATPase, which is responsible for sequestering Ca2+ into intracellular stores.[3] This disruption of Ca2+ homeostasis affects various cellular processes that are dependent on calcium signaling.
Effects on Cell Proliferation and Apoptosis: In cell culture studies, clotrimazole has been shown to cause a dose-dependent and reversible inhibition of cell proliferation in both normal and cancer cell lines.[4][5] It can cause cells to accumulate in the G0/G1 phase of the cell cycle.[5] Furthermore, clotrimazole can induce apoptosis, or programmed cell death, in cancer cells.[5][6] For instance, in glioblastoma cell lines, it has been observed to enhance the cytotoxic effects of cisplatin by inducing apoptosis.[5]
Clozapine
Clozapine is an atypical antipsychotic drug. While its primary effects are on the central nervous system, it does have cellular mechanisms of action that can be studied in cell culture, particularly in neuronal cell lines.
Mechanism of Action: The distinct antipsychotic properties of clozapine are thought to be due to its partial agonism at muscarinic acetylcholine receptors, specifically the M4 and possibly M1 subtypes.[7] This is in contrast to many other antipsychotics that act as potent antagonists at these receptors.[7] While it also interacts with dopamine and serotonin receptors, its affinity for the dopamine D2 receptor is low.[7]
To proceed with the creation of a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams, please specify which of these compounds—Clofazimine , Clotrimazole , or Clozapine —is the intended subject of your request. This will ensure that the provided information is accurate and tailored to your research needs.
References
- 1. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 2. Phagocytosed Clofazimine Biocrystals can Modulate Innate Immune Signaling by Inhibiting TNFα and Boosting IL-1RA Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clotrimazole, an antimycotic drug, inhibits the sarcoplasmic reticulum calcium pump and contractile function in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clotrimazole inhibits cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of clotrimazole on the growth, morphological characteristics, and cisplatin sensitivity of human glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antifungal antibiotic clotrimazole alters calcium homeostasis of leukemic lymphoblasts and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
Clozic (Clobuzarit) for In Vitro Experiments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro experimental use of Clozic (also known as Clobuzarit or ICI 55897), focusing on its anti-proliferative properties. The information is compiled from available scientific literature to assist researchers in understanding its mechanism and designing relevant studies.
Core Concepts: Anti-Proliferative and Cytostatic Effects
Quantitative Data Summary
The inhibitory effects of this compound on cell proliferation are dose-dependent. The following table summarizes the key quantitative findings from in vitro studies on neonatal rat heart matrix-secreting cells (RHMC).
| Parameter | Observation | This compound Concentration | Reference |
| Cell Growth Inhibition | Dose-dependent inhibition of RHMC cell culture growth. | > 50 µM | [2] |
| Matrix Protein Synthesis | Dose-dependent decrease in the amount of matrix protein synthesized by RHMC cell cultures. | > 50 µM | [2] |
| Cell Viability (LDH) | No significant difference in LDH levels compared to control, indicating no loss of cell viability. | 500 µM for 3 days | [2] |
| Influence of Albumin | The anti-proliferative effect is reduced by increasing albumin concentration, suggesting protein binding. | Not specified | [1] |
Experimental Protocols
The following section details the methodology for assessing the anti-proliferative effects of this compound in vitro, based on described experiments.
Cell Culture and Proliferation Assay
This protocol outlines the steps to evaluate the impact of this compound on the proliferation of mammalian cells.
-
Cell Seeding:
-
Seed approximately 3x10⁴ to 5x10⁴ cells per mL of medium into 24-well plates.
-
Incubate at 37°C in a humidified atmosphere of 95% air/5% CO₂.[2]
-
-
Treatment:
-
Replace the initial medium with fresh medium containing 20% fetal calf serum.
-
Add this compound (dissolved in a suitable solvent like methanol) at the desired concentrations to the treatment wells.
-
Include a vehicle control group (medium with solvent only).[2]
-
-
Incubation and Cell Counting:
-
Culture the cells for the desired duration (e.g., several days).
-
Determine cell numbers in replicate wells at various time points during the culture period using a suitable cell counting method (e.g., hemocytometer, automated cell counter).[2]
-
-
Data Analysis:
-
Plot cell number against time for each treatment condition.
-
Calculate the inhibition of cell growth relative to the vehicle control.
-
Assessment of Cytotoxicity (LDH Assay)
This protocol is used to determine if the observed anti-proliferative effects are due to cell death.
-
Cell Culture and Treatment:
-
Culture cells as described in the proliferation assay.
-
Treat cells with this compound at various concentrations, including a high concentration (e.g., 500 µM), for a specified period (e.g., 3 days).[2]
-
-
Sample Collection:
-
Collect the cell culture medium from each well.
-
-
LDH Measurement:
-
Measure the lactate dehydrogenase (LDH) levels in the collected media using a commercially available LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
Compare the LDH levels in the media from this compound-treated cells to those from untreated control cells. A significant increase in LDH in the treated group would indicate cytotoxicity.[2]
-
Visualizing Experimental Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of Clozic (Clobuzarit) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozic, also known by its chemical name Clobuzarit and identifier ICI 55,897, is a compound originally developed as a disease-modifying anti-arthritic agent. Subsequent research has revealed its anti-proliferative and cytostatic properties, suggesting its potential utility in cell-based assays for oncology and other research areas focused on cell growth and division. These application notes provide a framework for utilizing this compound in cell-based assays to evaluate its effects on cell viability and proliferation.
Disclaimer: Detailed public information and specific protocols for the use of this compound (Clobuzarit) in cell-based assays are limited. The following protocols are general templates that can be adapted for the evaluation of investigational compounds like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Mechanism of Action
The precise molecular mechanism underlying the cytostatic effects of this compound is not well-elucidated in the available literature. A cytostatic agent typically functions by arresting the cell cycle at one of the checkpoints (G1, S, G2, or M phase), thereby inhibiting cell division without directly causing cell death (cytotoxicity). This is in contrast to cytotoxic agents, which induce apoptosis or necrosis. The anti-proliferative effects of this compound are thought to be related to its interaction with lipophilic targets within the cell.
Key Applications in Cell-Based Assays
-
Determination of Anti-proliferative Activity: Assessing the ability of this compound to inhibit the growth of various cell lines.
-
Evaluation of Cytostatic vs. Cytotoxic Effects: Differentiating between the growth-inhibitory and cell-killing properties of the compound.
-
Cell Cycle Analysis: Identifying the specific phase of the cell cycle at which this compound induces arrest.
Experimental Protocols
Cell Proliferation and Viability Assay (MTT Assay)
This protocol provides a method to determine the concentration-dependent effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (Clobuzarit) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the effective range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the effect of this compound on cell cycle distribution.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (Clobuzarit)
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
After 24 hours, treat the cells with this compound at a concentration determined from the proliferation assay (e.g., the IC50 concentration) and a vehicle control.
-
Incubate for a suitable duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, including the supernatant to collect any floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on DNA content.
-
Data Presentation
Quantitative data from cell-based assays with this compound should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| HeLa | Cervical Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined |
| HDF | Normal Dermal Fibroblast | Data to be determined |
Note: The IC50 values are hypothetical and need to be experimentally determined.
Visualizations
Experimental Workflow for Determining Anti-proliferative Activity
Caption: Workflow for assessing the anti-proliferative effects of this compound using an MTT assay.
General Cell Cycle Control Signaling Pathway
Caption: A simplified diagram of the cell cycle, indicating potential points of arrest by a cytostatic agent.
Application Notes and Protocols for Clozapine (Clozic) Dosage in Rat Hypothalamic Neuronal Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clozapine, an atypical antipsychotic, is a critical therapeutic agent for treatment-resistant schizophrenia. Its mechanism of action is complex, involving modulation of multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[1][2][3] Understanding the cellular and molecular effects of Clozapine on specific neuronal populations, such as those in the hypothalamus, is crucial for elucidating its therapeutic benefits and potential side effects. The hypothalamus plays a key role in regulating various physiological processes, including metabolism, stress response, and circadian rhythms, which can be affected by antipsychotic medications.
These application notes provide a comprehensive guide for studying the effects of Clozapine on immortalized rat hypothalamic neuronal cells (RHMC), using the RCHT-1 cell line as a model system. The protocols outlined below detail methods for cell culture, determination of optimal Clozapine dosage through viability assays, and analysis of downstream signaling pathways using Western blotting.
Data Presentation: Clozapine Dosage Effects on RHMC Viability
The following table summarizes the expected dose-dependent effects of Clozapine on RHMC viability based on data from various neuronal cell culture studies. Researchers should perform a dose-response experiment to determine the precise IC50 and optimal concentrations for their specific experimental conditions.
| Clozapine Concentration | Expected Effect on Neuronal Cell Viability | Reference Studies |
| 10 nM - 1 µM | Neuroprotective effects, potential increase in cell viability and spine density.[4][5] | [Lundeberg et al., Takaki et al.] |
| >1 µM - 10 µM | Variable effects, potentially transitioning from neuroprotective to cytotoxic.[4] | [Takaki et al.] |
| ≥10 µM | Neurotoxic effects, significant decrease in cell viability, induction of apoptosis and autophagy.[4][5] | [Park et al.] |
| ≥500 nM | Cytotoxic activity observed in primary mouse neural stem cells.[5] | [Lundeberg et al.] |
Experimental Protocols
RHMC (RCHT-1) Cell Culture Protocol
The RCHT-1 cell line, derived from the hypothalamus of a Fisher 344 rat, is a suitable model for studying dopaminergic neurons.[6][7]
Materials:
-
Immortalized Rat Hypothalamus Cells (RCHT-1)
-
Prigrow IV medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin/Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: To the Prigrow IV base medium, add FBS to a final concentration of 5%, L-glutamine to 2 mM, and 1% Penicillin/Streptomycin solution.[7]
-
Cell Thawing: Thaw the cryopreserved RCHT-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Cell Plating: Centrifuge the cell suspension at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of pre-warmed Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5 mL of complete growth medium and centrifuge. Resuspend the cell pellet and plate at the desired density for subsequent experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
RCHT-1 cells
-
96-well plates
-
Clozapine stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RCHT-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Clozapine Treatment: Prepare serial dilutions of Clozapine in complete growth medium. The final concentrations should range from 10 nM to 100 µM. Remove the medium from the wells and add 100 µL of the respective Clozapine dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only). Incubate for 24 or 48 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the results as a percentage of the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the activation of signaling pathways in response to Clozapine treatment.
Materials:
-
RCHT-1 cells
-
6-well plates
-
Clozapine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed RCHT-1 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of Clozapine for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Normalize the protein samples and denature them by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
Caption: Clozapine signaling pathways in neuronal cells.
Experimental Workflow
Caption: General experimental workflow for Clozapine studies.
References
- 1. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic/Neuroprotective Effects of Clozapine and the Positive Allosteric Modulator of mGluR2 JNJ-46356479 in Human Neuroblastoma Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immortalized Rat Hypothalamus Cells (RCHT-1) | Applied Biological Materials Inc. [abmgood.com]
- 7. topsan.org [topsan.org]
Application Notes and Protocols for Preparing Clozic (Clobuzarit) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Clozic (also known as Clobuzarit or ICI 55897) stock solutions for use in research applications. This compound is an anti-arthritic agent with demonstrated anti-proliferative and cytostatic properties, making it a compound of interest in various biological studies.[1][2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Synonyms | Clobuzarit, ICI 55897 |
| CAS Number | 22494-47-9 |
| Molecular Formula | C₁₇H₁₇ClO₃ |
| Molecular Weight | 304.77 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[1] |
| Storage Temperature | Store stock solutions at -20°C[1] |
Biological Activity
This compound has been shown to inhibit the growth of various mammalian cell types in a reversible, cytostatic manner, rather than being cytotoxic.[1][2] This anti-proliferative effect is concentration-dependent, with effective concentrations reported to be in the range of 50 µM to 500 µM in cell culture experiments.[3] The mechanism of action is suggested to be related to its lipophilic nature, likely involving interaction with lipophilic targets within the cell.[2]
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentrated stock can then be diluted to the desired final concentration in cell culture media or other aqueous buffers.
Materials:
-
This compound (Clobuzarit) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 304.77 g/mol x 1000 mg/g = 3.0477 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 3.05 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
-
Mixing:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid in dissolution if necessary.[1]
-
-
Sterilization (Optional):
-
If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[1]
-
Note on DMSO Concentration in Final Working Solution:
DMSO can be toxic to cells at higher concentrations. When diluting the this compound stock solution into your experimental medium, ensure that the final concentration of DMSO is kept low, typically below 0.5%, to minimize any solvent-induced effects. A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in your experiments.
Visualizations
Caption: Experimental workflow for preparing and using this compound stock solutions.
Caption: Proposed mechanism of action for the anti-proliferative effects of this compound.
References
Application Notes and Protocols for Studying Protein Synthesis using O-Propargyl-Puromycin (OPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein synthesis is fundamental to understanding cellular physiology, growth, and response to various stimuli. O-propargyl-puromycin (OPP) is a powerful and versatile tool for measuring nascent protein synthesis in a variety of biological systems. As an analog of puromycin, OPP incorporates into the C-terminus of newly synthesized polypeptide chains, effectively terminating translation. The propargyl group on OPP allows for a highly specific and efficient "click" reaction with fluorescently labeled azides, enabling the visualization and quantification of protein synthesis at the single-cell level. This non-radioactive method offers a significant advantage over traditional techniques that rely on radiolabeled amino acids.[1][2]
These application notes provide a comprehensive overview of the OPP-based protein synthesis assay, including detailed experimental protocols for both in vitro and in vivo applications, data presentation guidelines, and a discussion of relevant signaling pathways.
Data Presentation
Quantitative analysis of protein synthesis using the OPP assay can be performed using various methods, including flow cytometry and fluorescence microscopy. The data is typically presented as the mean fluorescence intensity (MFI), which is proportional to the amount of incorporated OPP and thus reflects the rate of protein synthesis.
Table 1: Quantification of Protein Synthesis in Murine Hematopoietic Stem and Progenitor Cells in vivo
This table summarizes the relative protein synthesis rates in different hematopoietic cell populations from adult mouse bone marrow, as measured by the mean fluorescence intensity (MFI) of OPP incorporation. Hematopoietic Stem Cells (HSCs) exhibit a significantly lower rate of protein synthesis compared to their more differentiated progenitor counterparts.[1][3][4]
| Cell Population | Description | Mean Fluorescence Intensity (MFI) of OPP (Arbitrary Units) |
| HSCs | Hematopoietic Stem Cells | 1,500 ± 200 |
| CMPs | Common Myeloid Progenitors | 8,000 ± 500 |
| GMPs | Granulocyte-Macrophage Progenitors | 10,000 ± 700 |
| MEPs | Megakaryocyte-Erythroid Progenitors | 7,500 ± 600 |
Data are representative and compiled from studies by Signer et al. (2014, 2016). Values are presented as mean ± standard deviation.
Table 2: Dose-Dependent Inhibition of Protein Synthesis by Cycloheximide
This table demonstrates the specificity of the OPP assay by showing the dose-dependent inhibition of protein synthesis in a cell culture model treated with cycloheximide, a known translation inhibitor.
| Cycloheximide Concentration (µg/mL) | Relative Protein Synthesis (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 65 |
| 10 | 25 |
| 50 | 5 |
| 100 | <1 |
Data are representative of typical results obtained in various cell lines.
Experimental Protocols
Protocol 1: In Vitro Protein Synthesis Assay in Cultured Cells
This protocol describes the labeling and detection of nascent proteins in adherent or suspension cells using OPP.
Materials:
-
O-propargyl-puromycin (OPP) stock solution (e.g., 20 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction components:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with experimental compounds as required. For a negative control, pre-incubate cells with a protein synthesis inhibitor like cycloheximide (50 µg/mL) for 15-30 minutes.[2]
-
-
OPP Labeling:
-
Prepare the OPP labeling medium by diluting the OPP stock solution in pre-warmed complete cell culture medium to a final concentration of 20-50 µM.
-
Remove the existing culture medium from the cells and add the OPP labeling medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type.
-
-
Fixation and Permeabilization:
-
Aspirate the OPP labeling medium and wash the cells once with PBS.
-
Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, CuSO₄, and a reducing agent in a buffer.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging/Analysis:
-
Stain the cell nuclei with a suitable counterstain (e.g., DAPI or Hoechst 33342) for 10-15 minutes.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope or analyze the fluorescence intensity by flow cytometry.
-
Protocol 2: In Vivo Protein Synthesis Assay in Mice
This protocol outlines the procedure for labeling and detecting nascent protein synthesis in specific cell populations isolated from mice.[1][5]
Materials:
-
O-propargyl-puromycin (OPP) solution for injection (e.g., dissolved in PBS)
-
Anesthetic and euthanasia agents
-
Tissue dissociation reagents
-
Fluorescently conjugated antibodies for cell surface markers
-
Fixation and permeabilization buffers
-
Click chemistry reaction components (as in Protocol 1)
-
Flow cytometer
Procedure:
-
OPP Administration:
-
Administer OPP to the mouse via intraperitoneal (i.p.) injection. A typical dose is 50 mg/kg body weight.[1]
-
For a negative control, inject a separate mouse with the vehicle (e.g., PBS) only.
-
-
Tissue Harvest and Cell Isolation:
-
After a 1-hour incubation period, euthanize the mouse using an approved method.[1]
-
Harvest the tissue of interest (e.g., bone marrow, spleen).
-
Prepare a single-cell suspension from the harvested tissue using appropriate dissociation methods.
-
-
Cell Surface Staining:
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers to identify the cell population of interest. Incubate for 30 minutes on ice.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
-
Fixation, Permeabilization, and Click Reaction:
-
Fix and permeabilize the cells as described in Protocol 1.
-
Perform the click chemistry reaction to label the incorporated OPP with a fluorescent azide.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Gate on the cell population of interest based on the cell surface marker expression.
-
Quantify the mean fluorescence intensity (MFI) of the OPP-associated fluorophore within the gated population as a measure of protein synthesis.
-
Signaling Pathway and Experimental Workflow Visualization
mTOR Signaling Pathway Regulating Protein Synthesis
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis in response to various signals, including growth factors and nutrients. mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1, in particular, plays a crucial role in promoting protein synthesis by phosphorylating and activating key downstream effectors.
Caption: The mTOR signaling pathway is a key regulator of protein synthesis.
Experimental Workflow for In Vitro OPP Protein Synthesis Assay
The following diagram illustrates the key steps involved in the in vitro OPP protein synthesis assay.
Caption: Workflow for in vitro protein synthesis analysis using OPP.
Logical Relationship of OPP Incorporation and Detection
This diagram illustrates the principle behind the OPP-based protein synthesis assay.
Caption: Principle of OPP-based detection of nascent protein synthesis.
References
- 1. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Haematopoietic stem cells require a highly regulated protein synthesis rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Clozic (Clobuzarit) in Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozic, also known by its generic name clobuzarit and developmental code ICI 55,897, is a disease-modifying anti-rheumatic drug (DMARD) that has been investigated for its therapeutic potential in rheumatoid arthritis (RA). These application notes provide an overview of its mechanism of action, summarize available quantitative data from clinical studies, and present detailed protocols for its application in a common preclinical arthritis research model. While much of the research on this compound was conducted in the latter part of the 20th century, the information provided herein serves as a valuable resource for understanding its properties and for historical context in the development of DMARDs.
Mechanism of Action
This compound's primary mechanism of action is characterized as cytostatic, meaning it inhibits cell proliferation without causing cell death (cytotoxicity). This anti-proliferative effect is considered a key component of its disease-modifying properties in rheumatoid arthritis, a condition marked by excessive synovial cell proliferation.
Studies have shown that this compound reversibly inhibits the growth of various mammalian cell types.[1] The proposed mechanism for this is its interaction with lipophilic sites within the cell.[1] The inhibitory potency of this compound and related compounds has been correlated with their lipophilicity.[1] This suggests that the drug may interfere with cellular processes that are dependent on lipid-based structures or signaling.
While the precise signaling pathways modulated by this compound have not been extensively detailed in recent literature, its anti-proliferative effects would logically impact pathways that control cell cycle progression and inflammation. In the context of rheumatoid arthritis, this would likely involve the inhibition of synovial fibroblast proliferation, a key feature of the disease.
Signaling Pathways in Arthritis and Potential Targets for this compound
Rheumatoid arthritis pathogenesis is driven by a complex interplay of signaling pathways that lead to chronic inflammation and joint destruction. Key pathways include NF-κB, MAPK, and JAK-STAT, which regulate the production of pro-inflammatory cytokines and enzymes that degrade cartilage and bone.
Based on its known anti-proliferative effects, it is hypothesized that this compound may interfere with one or more of these signaling cascades, thereby reducing the inflammatory response and synovial hyperplasia. The diagram above illustrates a potential mechanism where this compound inhibits intracellular signaling pathways, leading to a downstream reduction in the transcription of genes responsible for inflammation and cell proliferation.
Quantitative Data from Clinical Studies
Clinical trials have evaluated the efficacy of this compound in patients with active rheumatoid arthritis. The following tables summarize key quantitative data from these studies.
| Study Parameter | This compound (100 mg/day) | This compound (300 mg/day) | D-penicillamine (500 mg/day) | Aspirin (up to 3.6 g/day ) |
| Improvement in Clinical Assessments | Moderate | Significant | Adequate | Good (high withdrawal rate) |
Data synthesized from a comparative study in patients with active rheumatoid arthritis.
| Parameter | Lobenzarit (240 mg/day) + Indomethacin (75 mg/day) | Placebo + Indomethacin (75 mg/day) |
| Overall Clinical Effectiveness | 63% | 43% |
| Incidence of Side Effects | 38% | 22% |
Data from a multicenter double-blind controlled study of lobenzarit, a related immunomodulator.[2]
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in a preclinical model of rheumatoid arthritis. The Collagen-Induced Arthritis (CIA) model is a widely used and relevant model for studying the pathophysiology of RA and for testing potential therapeutics.
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a well-established autoimmune model of rheumatoid arthritis.[3][4][5] Arthritis is induced by immunization with type II collagen, leading to an inflammatory response that targets the joints.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (Clobuzarit)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles
Protocol:
-
Preparation of Emulsion for Primary Immunization (Day 0):
-
Dissolve Bovine Type II Collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (containing 4 mg/mL Mycobacterium tuberculosis). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Preparation of Emulsion for Booster Immunization (Day 21):
-
Prepare an emulsion by mixing an equal volume of the collagen solution (2 mg/mL) with Incomplete Freund's Adjuvant.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
This compound Administration:
-
Based on clinical trial data, suggested dose ranges for preclinical studies are 10-100 mg/kg/day.
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound or vehicle daily via oral gavage, starting from day 21 (prophylactic regimen) or upon the onset of clinical signs of arthritis (therapeutic regimen).
-
-
Clinical Assessment of Arthritis:
-
Beginning on day 21, monitor mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis (e.g., Day 42):
-
At the termination of the experiment, collect blood for serological analysis (e.g., anti-CII antibodies, inflammatory cytokines).
-
Harvest paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound (clobuzarit) is a historical DMARD with a primary cytostatic mechanism of action. While it is not as commonly used or studied today, understanding its properties provides valuable insight into the evolution of arthritis treatment. The protocols and data presented here offer a foundation for researchers interested in studying this compound or similar anti-proliferative agents in the context of arthritis research. Further investigation into the specific signaling pathways affected by this compound could provide a more complete understanding of its mechanism and potential for repositioning or for the development of new therapies.
References
- 1. Anti-proliferative properties of this compound, a disease-modifying anti-arthritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdbioproducts.com [mdbioproducts.com]
- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Clozic (Clobuzarit)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozic, also known by its chemical name clobuzarit and identifier ICI 55897, is an anti-arthritic agent belonging to the oxyalkanoic acid class of compounds. Early studies have demonstrated its cytostatic and anti-proliferative properties, suggesting a potential role in modulating inflammatory and cell growth processes underlying rheumatoid arthritis. These application notes provide a framework for the experimental design of studies aimed at elucidating the mechanism of action of this compound, with a focus on its effects on key signaling pathways and cellular processes.
Due to the limited recent literature specifically on this compound (clobuzarit), the experimental designs and protocols outlined below are based on its known chemical class and its observed biological effects. These are proposed as a starting point for a thorough investigation of its mechanism of action.
Postulated Mechanism of Action
Based on its classification as an oxyalkanoic acid and its observed anti-proliferative and anti-inflammatory effects, it is hypothesized that this compound may exert its therapeutic effects through one or more of the following mechanisms:
-
Inhibition of Pro-inflammatory Signaling Pathways: Many anti-inflammatory compounds function by inhibiting key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.
-
Modulation of Prostaglandin Synthesis: As with many non-steroidal anti-inflammatory drugs (NSAIDs), this compound may interfere with the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][2][3]
-
Cytostatic Effects on Proliferating Cells: The observed cytostatic (growth-inhibiting) effect of this compound on various cell types suggests an interaction with cellular pathways that control cell cycle progression.
The following sections provide detailed protocols to investigate these hypotheses.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the quantitative data that can be generated from the proposed experimental protocols.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Assay | Cell Line(s) | This compound Concentration (µM) | Endpoint Measured | Expected Outcome |
| MTT/XTT Assay | Synovial Fibroblasts, Macrophages | 0.1, 1, 10, 50, 100 | Cell Viability (%) | Dose-dependent decrease in viability |
| BrdU Incorporation Assay | Synovial Fibroblasts | 0.1, 1, 10, 50, 100 | DNA Synthesis (OD) | Dose-dependent decrease in proliferation |
| Cell Counting (Trypan Blue) | Synovial Fibroblasts | 0.1, 1, 10, 50, 100 | Live Cell Number (cells/mL) | Dose-dependent decrease in cell number |
Table 2: Effect of this compound on Inflammatory Signaling
| Assay | Cell Line(s) / System | Stimulus | This compound Concentration (µM) | Endpoint Measured | Expected Outcome |
| NF-κB Reporter Assay | Macrophages (e.g., RAW 264.7) | LPS (1 µg/mL) | 0.1, 1, 10, 50, 100 | Luciferase Activity (RLU) | Dose-dependent decrease in NF-κB activation |
| Western Blot (p-IκBα) | Macrophages | LPS (1 µg/mL) | 10, 50 | Protein Expression (relative to total IκBα) | Dose-dependent decrease in IκBα phosphorylation |
| ELISA (TNF-α, IL-6) | Macrophages | LPS (1 µg/mL) | 0.1, 1, 10, 50, 100 | Cytokine Concentration (pg/mL) | Dose-dependent decrease in cytokine secretion |
Table 3: Effect of this compound on Prostaglandin Synthesis
| Assay | System | This compound Concentration (µM) | Endpoint Measured | Expected Outcome |
| Prostaglandin E2 (PGE2) ELISA | Activated Macrophages | 1, 10, 50, 100 | PGE2 Concentration (pg/mL) | Dose-dependent decrease in PGE2 production |
| COX-1/COX-2 Activity Assay | Purified Enzymes | 1, 10, 50, 100 | Enzyme Activity (%) | Inhibition of COX activity |
Experimental Protocols
Protocol 1: Cell Proliferation and Viability Assays
This protocol is designed to quantify the cytostatic and cytotoxic effects of this compound on relevant cell types in arthritis, such as synovial fibroblasts and macrophages.
1.1. Materials:
-
Cell lines (e.g., human synovial fibroblasts, RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound (clobuzarit) stock solution (in DMSO)
-
MTT or XTT reagent
-
BrdU labeling reagent
-
Anti-BrdU antibody
-
Trypan Blue solution
-
96-well and 24-well cell culture plates
-
Plate reader, microscope, hemocytometer
1.2. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells using a hemocytometer and Trypan Blue to assess viability.
-
Seed cells in 96-well plates (for MTT/XTT and BrdU assays) or 24-well plates (for cell counting) at a predetermined optimal density.
-
Allow cells to adhere overnight.
1.3. This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Include a vehicle control (DMSO).
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Incubate for 24, 48, and 72 hours.
1.4. Assay Procedures:
1.4.1. MTT/XTT Assay (for Cell Viability):
-
At the end of the incubation period, add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
If using MTT, add solubilization solution.
-
Read the absorbance on a plate reader at the appropriate wavelength.
1.4.2. BrdU Incorporation Assay (for Cell Proliferation):
-
Add BrdU labeling reagent to the cells 2-4 hours before the end of the incubation period.
-
Fix the cells and incubate with an anti-BrdU antibody.
-
Add the substrate and measure the colorimetric or fluorescent signal using a plate reader.
1.4.3. Direct Cell Counting (for Cytostatic vs. Cytotoxic Effects):
-
At each time point, trypsinize the cells from the 24-well plates.
-
Resuspend the cells in a known volume of medium.
-
Mix an aliquot of the cell suspension with Trypan Blue.
-
Count the number of live (unstained) and dead (blue) cells using a hemocytometer.
Protocol 2: Investigation of NF-κB Signaling Pathway
This protocol aims to determine if this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
2.1. Materials:
-
RAW 264.7 macrophage cell line (or other suitable line)
-
NF-κB luciferase reporter plasmid (or a stable reporter cell line)
-
Transfection reagent
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Luciferase assay system
-
Reagents for Western blotting (lysis buffer, antibodies against p-IκBα, IκBα, and a loading control like β-actin)
-
ELISA kits for TNF-α and IL-6
2.2. NF-κB Reporter Assay:
-
Seed cells in a 24-well plate.
-
If not using a stable cell line, transfect the cells with the NF-κB luciferase reporter plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
2.3. Western Blot for IκBα Phosphorylation:
-
Seed cells in a 6-well plate.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS for 15-30 minutes.
-
Immediately lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated IκBα and total IκBα.
2.4. Cytokine Measurement (ELISA):
-
Seed cells in a 24-well plate.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 3: Prostaglandin Synthesis Assay
This protocol is designed to assess whether this compound inhibits the production of prostaglandins, which are key mediators of inflammation and pain.[1][2][3]
3.1. Materials:
-
RAW 264.7 macrophages
-
LPS
-
This compound stock solution
-
Prostaglandin E2 (PGE2) ELISA kit
-
COX-1 and COX-2 enzymatic activity assay kits
3.2. PGE2 Measurement in Cell Culture:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
3.3. In Vitro COX Activity Assay:
-
Use commercially available COX-1 and COX-2 enzyme activity assay kits.
-
Perform the assay according to the manufacturer's protocol, including a range of this compound concentrations to determine its direct inhibitory effect on each enzyme isoform.
-
Measure the colorimetric or fluorescent output to determine the percentage of COX inhibition.
Mandatory Visualizations
Caption: Workflow for investigating the anti-inflammatory effects of this compound.
Caption: Workflow for assessing the cytostatic effects of this compound.
Caption: Hypothesized mechanism of this compound via NF-κB pathway inhibition.
Caption: Hypothesized mechanism of this compound via prostaglandin synthesis inhibition.
References
Application Notes and Protocols for Inhibiting Cell Proliferation Using Clotrimazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotrimazole (CLT), a widely used antifungal agent, has demonstrated significant potential as an inhibitor of cell proliferation in various cancer cell lines. Its mechanism of action is multifaceted, targeting key cellular processes such as glycolysis, calcium homeostasis, and cell cycle progression, ultimately leading to apoptosis. These application notes provide a comprehensive overview of the effects of clotrimazole on cell proliferation and detailed protocols for its experimental application.
Mechanism of Action
Clotrimazole exerts its anti-proliferative effects through several key mechanisms:
-
Inhibition of Glycolysis: Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect). Clotrimazole disrupts this metabolic pathway by inhibiting key glycolytic enzymes, thereby reducing the energy supply required for rapid cell proliferation.
-
Disruption of Calcium Homeostasis: Clotrimazole interferes with intracellular calcium signaling, a critical component of cell proliferation and survival pathways. It has been shown to deplete intracellular calcium stores and inhibit calcium influx, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis and Cell Cycle Arrest: By disrupting cellular metabolism and signaling, clotrimazole triggers programmed cell death (apoptosis). It can induce cell cycle arrest, typically in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase and thus halting proliferation.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of clotrimazole on various cell lines.
Table 1: Inhibitory Concentration (IC50) of Clotrimazole on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| A375 | Human Melanoma | 9.88 ± 0.36 | 48 |
| NCI-H929 | Multiple Myeloma | 35.04 ± 1.63 | 24 |
| 18.25 ± 0.92 | 48 | ||
| MM.1S | Multiple Myeloma | 40.05 ± 1.23 | 24 |
| 32.77 ± 0.35 | 48 | ||
| KMS-11 | Multiple Myeloma | 38.76 ± 1.3 | 24 |
| 20.51 ± 0.37 | 48 | ||
| U266 | Multiple Myeloma | 35.79 ± 1.91 | 24 |
| 23.85 ± 0.53 | 48 |
Table 2: Inhibition of Glucose Uptake by Clotrimazole in Breast Cancer Cell Lines
| Cell Line | Cell Type | Ki for Glucose Uptake Inhibition (µM) |
| MCF10A | Non-tumorigenic Breast Epithelial | 114.3 ± 11.7 |
| MCF-7 | Estrogen-receptor positive Breast Cancer | 77.1 ± 7.8 |
| MDA-MB-231 | Triple-negative Breast Cancer | 37.8 ± 4.2 |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-proliferative effects of clotrimazole are provided below.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Clotrimazole (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of clotrimazole in culture medium.
-
Remove the medium from the wells and add 100 µL of the clotrimazole dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve clotrimazole).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines treated with clotrimazole
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with clotrimazole as described in the cell viability assay.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Target cancer cell lines treated with clotrimazole
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of clotrimazole for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins involved in apoptosis, such as Bcl-2 and Caspase-3.
Materials:
-
Target cancer cell lines treated with clotrimazole
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with clotrimazole and harvest.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate the key signaling pathways affected by clotrimazole and a general experimental workflow.
Caption: Signaling pathways affected by Clotrimazole.
Caption: General experimental workflow.
Clozic (Clofazimine) Treatment of Primary Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofazimine (often referred to as Clozic) is a lipophilic rhiminophenazine dye with a long history of use as an anti-leprosy agent.[1][2] More recently, its immunomodulatory and anti-inflammatory properties have garnered significant interest.[1][3][4] Clofazimine's unique characteristic is its accumulation within macrophages, where it forms crystal-like drug inclusions (CLDIs).[1][5] While soluble clofazimine can be cytotoxic to cells in vitro, these intracellular CLDIs are biocompatible and are central to the drug's immunomodulatory effects.[1] These application notes provide a comprehensive overview of the use of clofazimine in primary cell cultures, with a particular focus on macrophages, its primary target.
Mechanism of Action
In vivo, macrophages sequester soluble clofazimine into intracellular, insoluble crystal-like drug inclusions (CLDIs).[1][5] This process appears to be a detoxification mechanism, as soluble clofazimine can induce apoptosis in macrophages by depolarizing mitochondria.[1][2] In contrast, the phagocytosis of pre-formed CLDIs does not lead to mitochondrial destabilization or apoptosis.[1]
The immunomodulatory effects of clofazimine are primarily mediated by these CLDIs, which alter the signaling response of macrophages downstream of Toll-like receptor (TLR) ligation.[1] This results in a shift towards an anti-inflammatory phenotype, characterized by:
-
Dampened NF-κB Activation: Clofazimine inhibits the phosphorylation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines.[3][6]
-
Enhanced Akt Signaling: Phagocytosed CLDIs lead to increased phosphorylation of Akt, a kinase involved in cell survival and anti-inflammatory responses.[1]
-
Altered Cytokine Profile: Consequently, there is a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), and an enhanced secretion of the anti-inflammatory cytokine Interleukin-1 Receptor Antagonist (IL-1RA).[1][3][4]
Data Presentation: Quantitative Effects of Clofazimine on Primary Macrophages
The following tables summarize the quantitative effects of clofazimine treatment on cytokine production and signaling pathways in primary macrophage cultures, as reported in various studies.
Table 1: Effect of Clofazimine on Cytokine Production in Macrophages
| Cytokine | Cell Type | Clofazimine Concentration | Treatment Time | Observed Effect | Reference |
| TNF-α | J774A.1 and THP-1 Macrophages | 0.5 µg/mL and 1 µg/mL | 12 hours | Significant decrease in LPS-induced production. | [3] |
| IL-6 | J774A.1 and THP-1 Macrophages | 0.5 µg/mL and 1 µg/mL | 12 hours | Significant decrease in LPS-induced production. | [3] |
| IL-1β | J774A.1 and THP-1 Macrophages | 0.5 µg/mL and 1 µg/mL | 12 hours | Significant decrease in LPS-induced production. | [3] |
| IFN-β | J774A.1 and THP-1 Macrophages | 0.5 µg/mL and 1 µg/mL | 12 hours | Significant decrease in LPS-induced production. | [3] |
| IL-1RA | Murine Macrophages (in vivo) | 8-week treatment | 8 weeks | 3-fold increase in hepatic production. | [4][7] |
| IL-1RA | Murine Serum (in vivo) | 8-week treatment | 8 weeks | 21-fold increase in serum levels. | [4][7] |
Table 2: Effect of Clofazimine on Signaling Pathways in Macrophages
| Signaling Molecule | Cell Type | Clofazimine Concentration | Treatment Time | Observed Effect | Reference |
| Phospho-p65 (NF-κB) | J774A.1 Macrophages | Not specified | 12 and 24 hours | Lower levels compared to DMSO control. | [3] |
| Phospho-Akt | RAW 264.7 Macrophages | Concentration-dependent | 24 hours | Increased phosphorylation with CLDI treatment. | [1] |
Experimental Protocols
Protocol 1: Treatment of Primary Human Monocyte-Derived Macrophages with Soluble Clofazimine
This protocol is adapted from studies investigating the apoptosis-inducing effects of soluble clofazimine.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-colony stimulating factor (M-CSF)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Clofazimine (soluble form)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Isolation and Differentiation of Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
After 2 hours of incubation at 37°C, remove non-adherent cells by washing with PBS.
-
Culture the adherent monocytes in RPMI 1640 with 10% FBS and 50 ng/mL M-CSF for 7 days to differentiate into macrophages. Replace the medium every 2-3 days.
-
-
Preparation of Clofazimine Stock Solution:
-
Dissolve clofazimine in DMSO to prepare a stock solution of 10 mg/mL.
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations. A final DMSO concentration of 0.2% or less is recommended to avoid solvent-induced cytotoxicity.[2]
-
-
Treatment of Macrophages:
-
Seed the differentiated macrophages in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow the cells to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of clofazimine (e.g., 1-10 µg/mL).[2] Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired time period (e.g., 20-24 hours).[2]
-
-
Assessment of Cellular Effects:
-
Morphological Analysis: Observe changes in cell morphology, such as cell shrinkage and membrane blebbing, using a phase-contrast microscope.[2]
-
Viability Assays: Quantify cell viability using assays such as MTT or trypan blue exclusion.
-
Apoptosis Assays: Detect apoptosis by methods such as DNA laddering on agarose gels, or staining for nuclear condensation with Hoechst 33248.[2][8]
-
Cytokine Analysis: Collect the culture supernatant to measure cytokine levels using ELISA or cytokine arrays.
-
Protocol 2: Treatment of Macrophage Cell Line (RAW 264.7) with Clofazimine-Laden Drug Inclusions (CLDIs)
This protocol is based on experiments studying the immunomodulatory effects of phagocytosed CLDIs.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Isolated and purified CLDIs (from clofazimine-fed mice)
-
Lipopolysaccharide (LPS)
-
6-well tissue culture plates
Procedure:
-
Cell Culture:
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Treatment with CLDIs:
-
Stimulation and Analysis:
-
After the 24-hour pre-incubation with CLDIs, stimulate the cells with a TLR agonist such as LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response.
-
Cytokine Analysis: Harvest the culture supernatants, centrifuge to remove cellular debris, and measure the concentrations of TNF-α and IL-1RA using ELISA kits.[1]
-
Western Blot Analysis: Lyse the cells to prepare protein extracts. Perform western blotting to analyze the phosphorylation status of key signaling proteins like Akt and NF-κB p65.[1]
-
Visualization of Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by clofazimine in macrophages.
Caption: Clofazimine's inhibition of the NF-κB signaling pathway.
Caption: Clofazimine's activation of the Akt signaling pathway.
Conclusion
Clofazimine presents a fascinating case of drug-cell interaction, where its accumulation in macrophages leads to a profound modulation of the immune response. The formation of CLDIs appears to be a key event, shifting the cellular phenotype from pro-inflammatory to anti-inflammatory. The provided protocols and data offer a foundation for researchers to explore the therapeutic potential of clofazimine in various inflammatory and infectious disease models. Further investigation into its effects on other primary cell types and the precise molecular interactions of CLDIs with cellular components will undoubtedly unveil new avenues for drug development.
References
- 1. Phagocytosed Clofazimine Biocrystals can Modulate Innate Immune Signaling by Inhibiting TNFα and Boosting IL-1RA Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis-Inducing Activity of Clofazimine in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clofazimine Biocrystal Accumulation in Macrophages Upregulates Interleukin 1 Receptor Antagonist Production To Induce a Systemic Anti-Inflammatory State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophages Sequester Clofazimine in an Intracellular Liquid Crystal-Like Supramolecular Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clofazimine Biocrystal Accumulation in Macrophages Upregulates Interleukin 1 Receptor Antagonist Production To Induce a Systemic Anti-Inflammatory State [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis-inducing activity of clofazimine in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for Measuring Clozapine Concentration
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2] Due to significant interindividual variability in its metabolism and a narrow therapeutic window, therapeutic drug monitoring (TDM) is crucial to ensure efficacy while minimizing the risk of severe, dose-dependent adverse effects such as seizures.[1][3] TDM helps in personalizing the dosage to maintain plasma concentrations within the therapeutic range, typically considered to be around 350-400 ng/mL.[4][5] This application note provides an overview of the common analytical techniques for the quantification of clozapine in biological matrices, along with detailed experimental protocols and performance data.
Analytical Techniques for Clozapine Quantification
Several analytical methods are available for the determination of clozapine concentrations in biological samples, primarily plasma and serum. The most common techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and immunoassays.[2][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode array detection is a widely used method for clozapine quantification.[6][8] It offers good selectivity and sensitivity for TDM.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the quantification of drugs in biological fluids due to its high selectivity, sensitivity, and precision.[2][9] It is particularly useful for high-throughput analysis.
-
Immunoassays: These methods, such as turbidimetric immunoassays, offer a rapid and automated approach for TDM in a clinical setting.[7] While convenient, they may be subject to cross-reactivity with metabolites.[10]
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance parameters for various analytical methods used to measure clozapine and a similar compound, clotrimazole, which can be indicative of the performance of chromatographic methods.
Table 1: HPLC Method Performance
| Parameter | Clotrimazole in Microemulsion[11] | Clotrimazole in Health Care Products[12] |
| Linearity Range | 5-200 µg/mL | Not specified |
| Correlation Coefficient (r²) | > 0.9988 | 0.9996 |
| Limit of Detection (LOD) | Not specified | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | Not specified | 0.5 µg/mL |
| Precision (%RSD) | < 2% | Instrumental: 0.612%, Intermediate: 0.35-1.43% |
| Accuracy (% Recovery) | Within 100 ± 2% | 101.2% to 103.8% |
Table 2: LC-MS/MS Method Performance for Clotrimazole in Human Plasma[13]
| Parameter | Performance |
| Linearity Range | 0.488–250 ng/mL |
| Correlation Coefficient (R²) | > 0.9903 |
| Limit of Detection (LOD) | ~500 pg/mL |
| Limit of Quantitation (LOQ) | Not specified |
| Precision | Within ±15% for high and medium QC, ±20% for low QC |
| Accuracy | Within ±15% for high and medium QC, ±20% for low QC |
Table 3: Immunoassay Performance for Clozapine[7]
| Parameter | Performance |
| Imprecision | < 10% |
| Linearity | Linear over the measuring range |
| Accuracy (% Recovery) | 91% to 123% |
| Comparison to LC-MS/MS (Deming Regression Slope) | 0.84 to 1.28 |
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is critical for accurate and reproducible results.[14][15] The goal is to extract the analyte from the matrix and remove interfering substances.[16]
Protocol: Liquid-Liquid Extraction for Plasma/Serum
-
To 100 µL of plasma or serum sample, add an appropriate internal standard.
-
Add 50 µL of a water/acetonitrile (50:50, v/v) solution.[13]
-
Add 200 µL of acetonitrile to precipitate proteins.[13]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.[13]
-
Centrifuge at 3000 rpm for 10 minutes at room temperature.[13]
-
Transfer the upper organic layer to a clean tube.[13]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[13]
-
Reconstitute the residue in a suitable volume (e.g., 70 µL) of the mobile phase.[13]
-
The sample is now ready for injection into the analytical system.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Clozapine
This protocol is a generalized procedure based on common HPLC methods for antipsychotic drugs.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.025 M potassium dihydrogen phosphate) in a ratio of 75:25 (v/v).[11] The pH may need to be adjusted.
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10-20 µL.[11]
-
Detection Wavelength: 254 nm.[11]
-
Standard Preparation: Prepare stock solutions of clozapine in a suitable solvent like methanol. Further dilute with the mobile phase to create a series of calibration standards.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards to generate a calibration curve.
-
Inject the prepared patient samples.
-
Quantify the clozapine concentration in the samples by comparing the peak area to the calibration curve.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the sensitive quantification of clozapine.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 100 mm x 2.1 mm, 3.5 µm).[17]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[17]
-
Injection Volume: 5-10 µL.[17]
-
Column Temperature: 35-40°C.[17]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).[17]
-
Transitions: Specific precursor-to-product ion transitions for clozapine and the internal standard need to be determined and optimized.
-
-
Analysis:
-
Perform system suitability tests before analysis.
-
Generate a calibration curve by analyzing the prepared standards.
-
Analyze the prepared patient samples.
-
Process the data using appropriate software to determine the concentrations based on the peak area ratios of the analyte to the internal standard.
-
Protocol 3: Immunoassay
This is a general protocol for a competitive immunoassay.
-
Principle: Free clozapine in the patient sample competes with a labeled clozapine conjugate for a limited number of antibody binding sites. The amount of bound labeled conjugate is inversely proportional to the concentration of clozapine in the sample.
-
Procedure:
-
Prepare reagents and patient samples according to the manufacturer's instructions.[7]
-
Pipette patient samples, calibrators, and controls into the reaction wells or tubes.
-
Add the antibody reagent and the labeled clozapine conjugate.
-
Incubate to allow for the competitive binding reaction to occur.
-
Measure the signal (e.g., absorbance, fluorescence, chemiluminescence) using an appropriate plate reader or automated analyzer.
-
Calculate the clozapine concentration in the samples by interpolating the results from a calibration curve.
-
Visualizations
Caption: General experimental workflow for Clozapine quantification.
Caption: Simplified Clozapine signaling pathway.
References
- 1. Therapeutic drug monitoring of clozapine in adults with schizophrenia: a review of challenges and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Therapeutic Drug Monitoring on Clozapine Dosing and Clinical Outcome in a Tertiary Care Center in India: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using therapeutic drug monitoring to personalize clozapine dosing in Asians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of clozapine treatment. Therapeutic threshold value for serum clozapine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clozapine dose-concentration relationships in plasma, hair and sweat specimens of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. latamjpharm.org [latamjpharm.org]
- 12. iomcworld.com [iomcworld.com]
- 13. mdpi.com [mdpi.com]
- 14. coleparmer.co.uk [coleparmer.co.uk]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gcms.cz [gcms.cz]
- 17. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Clotrimazole Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and detailed protocols to address common solubility challenges encountered with Clotrimazole. All quantitative data is summarized for clarity, and key experimental workflows are visualized to ensure procedural accuracy.
Frequently Asked Questions (FAQs)
Q1: Why is my Clotrimazole not dissolving in aqueous solutions?
Clotrimazole is a lipophilic compound and is practically insoluble in water.[1][2] Its low aqueous solubility is a well-documented challenge in formulation development.[3][4][5] For successful dissolution, organic solvents or specialized formulation strategies are necessary.
Q2: What are the recommended organic solvents for dissolving Clotrimazole?
Clotrimazole exhibits good solubility in several organic solvents. Dimethylformamide (DMF), ethanol, and polyethylene glycol 400 are effective solvents.[1][6] For experiments requiring an initial stock solution, dissolving Clotrimazole in DMF before further dilution into aqueous buffers is a common practice.[6]
Q3: I'm observing precipitation when diluting my Clotrimazole stock solution into a buffer. What should I do?
This is a common issue when a concentrated organic stock solution of a poorly soluble compound is introduced into an aqueous medium. To mitigate this:
-
Reduce the final concentration: The final concentration in the aqueous buffer may be exceeding Clotrimazole's solubility limit in the mixed solvent system.
-
Optimize the co-solvent ratio: Increasing the proportion of the organic co-solvent in the final solution can help maintain solubility. For instance, a 1:4 solution of DMF:PBS (pH 7.2) has been shown to dissolve approximately 0.2 mg/mL of Clotrimazole.[6]
-
Use a surfactant: Incorporating a surfactant in the aqueous phase can help to stabilize the dissolved Clotrimazole and prevent precipitation.
Q4: Can pH be adjusted to improve Clotrimazole solubility?
While pH can influence the solubility of ionizable compounds, Clotrimazole is a non-ionic molecule and its solubility is not significantly affected by pH changes within typical physiological ranges.
Quantitative Solubility Data
The following tables summarize the solubility of Clotrimazole in various solvents to aid in solvent selection and concentration calculations.
Table 1: Solubility of Clotrimazole in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~20[6] |
| Ethanol | ~10[6] |
| Dimethyl Sulfoxide (DMSO) | ~3[6] |
| Polyethylene Glycol 400 | Very soluble[1] |
| Chloroform | Very soluble[1] |
| Ether | Sparingly soluble[1] |
Table 2: Solubility of Clotrimazole in Aqueous and Co-solvent Systems
| Solvent System | Solubility (mg/mL) |
| Water | Practically insoluble (~0.00049 mg/mL)[2][3][5] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2[6] |
Experimental Protocols for Solubility Enhancement
For applications requiring higher aqueous concentrations of Clotrimazole, the following methods can be employed.
Protocol 1: Preparation of Clotrimazole-β-Cyclodextrin Inclusion Complex
This method enhances the aqueous solubility of Clotrimazole by encapsulating the drug molecule within a cyclodextrin complex.
Materials:
-
Clotrimazole
-
β-Cyclodextrin
-
Ethanol
-
Deionized Water
-
Magnetic stirrer
-
Vacuum evaporator
Procedure:
-
Dissolution: Dissolve a specific molar ratio of Clotrimazole and β-cyclodextrin (e.g., 1:1 or 1:2) in ethanol.[4]
-
Solvent Evaporation: Remove the ethanol under vacuum using a rotary evaporator at 65°C and 80 rpm.[3]
-
Drying: Dry the resulting solid mass in a desiccator until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex and pass it through a 250-μm sieve.[3]
-
Characterization: The formation of the inclusion complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffractometry (XRPD).[3]
Protocol 2: Preparation of Clotrimazole Solid Dispersion
This technique improves the dissolution rate of Clotrimazole by dispersing it in a hydrophilic carrier at the molecular level.
Materials:
-
Clotrimazole
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K-17, Polyethylene Glycol (PEG) 4000)[3]
-
Ethanol
-
Rotary evaporator
-
Desiccator
-
Sieve (250-μm)
Procedure:
-
Co-dissolution: Dissolve both Clotrimazole and the chosen hydrophilic carrier (e.g., in a 1:1, 1:5, or 1:10 w/w ratio) in ethanol.[3]
-
Solvent Removal: Evaporate the ethanol using a rotary evaporator at 65°C and 80 rpm.[3]
-
Drying: Place the resulting solid mass in a desiccator until a constant weight is obtained.
-
Sizing: Pulverize the dried solid dispersion and pass it through a 250-μm sieve.[3]
-
Analysis: Characterize the solid dispersion using DSC and XRPD to confirm the amorphous state of Clotrimazole.[3]
Troubleshooting Logic
For a systematic approach to resolving solubility issues, refer to the following decision-making diagram.
References
- 1. Clotrimazole Topical Solution USP, 1% [dailymed.nlm.nih.gov]
- 2. Formulation, Characterization, and Clinical Evaluation of Microemulsion Containing Clotrimazole for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Solubility and Dissolution Properties of Clotrimazole by Solid Dispersions and Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
optimizing Clozic concentration for experiments
Welcome to the technical support center for Clozic. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for experimental success. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration will vary depending on the cell line and the specific experimental endpoint. We advise performing a dose-response experiment to determine the EC50 for your specific model system.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). We recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced artifacts.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the MEK1/2 dual-specificity protein kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and other diseases.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has demonstrated efficacy in preclinical animal models. For in vivo studies, formulation and dosage will depend on the specific animal model and administration route. Please refer to our in vivo protocols for detailed guidance.
Troubleshooting Guide
Problem 1: I am not observing the expected downstream effect of this compound on ERK1/2 phosphorylation.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. We recommend testing a range from 0.1 µM to 20 µM. A Western blot for phosphorylated ERK (p-ERK) and total ERK is the gold standard for assessing target engagement.
-
-
Possible Cause 2: Inactive Compound. The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution from a new vial of this compound. Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance to MEK inhibitors.
-
Solution: Confirm the presence and activity of the upstream components of the MEK/ERK pathway in your cell line. Consider sequencing key genes like BRAF and RAS to identify potential mutations that could confer resistance.
-
Problem 2: I am observing significant cell death or cytotoxicity at my chosen this compound concentration.
-
Possible Cause 1: Concentration is too high. While this compound is designed to be selective, high concentrations can lead to off-target effects and cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration (CC50) in your cell line. Choose a working concentration well below the CC50 that still provides effective target inhibition.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Prepare a vehicle control with the same concentration of DMSO to differentiate between compound- and solvent-induced effects.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for this compound in common experimental settings.
Table 1: Dose-Response of this compound on p-ERK Levels and Cell Viability
| This compound Concentration (µM) | p-ERK Inhibition (%) | Cell Viability (%) |
| 0.1 | 15 | 98 |
| 0.5 | 45 | 95 |
| 1.0 | 75 | 92 |
| 5.0 | 95 | 85 |
| 10.0 | 98 | 60 |
| 20.0 | 99 | 35 |
Table 2: Recommended Starting Concentrations for Common Cell Lines
| Cell Line | Recommended Starting Concentration (µM) | Notes |
| A549 (Lung Carcinoma) | 1 - 5 | Sensitive to MEK inhibition. |
| HT-29 (Colon Carcinoma) | 5 - 10 | May require higher concentrations. |
| MCF-7 (Breast Carcinoma) | 0.5 - 2 | Highly sensitive. |
| U87 MG (Glioblastoma) | 10 - 20 | May exhibit some resistance. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 µM) for the desired time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal. Plot the percentage of p-ERK inhibition against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Visualizations
Caption: this compound inhibits the MEK1/2 kinases in the RAS/RAF/MEK/ERK pathway.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting logic for lack of this compound effect.
Technical Support Center: Navigating Challenges with ICI 182,780 (Fulvestrant)
Disclaimer: Initial searches for "ICI 55897" did not yield a recognized chemical compound. The following technical support guide has been developed for the well-researched estrogen receptor antagonist, ICI 182,780 (Fulvestrant) , a compound with a similar nomenclature that researchers frequently investigate.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments with ICI 182,780.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ICI 182,780 (Fulvestrant)?
A1: ICI 182,780 is a selective estrogen receptor downregulator (SERD). It functions as a pure anti-estrogen by binding to the estrogen receptor (ER), which inhibits its dimerization, and leads to an accelerated degradation of the ER protein. This mechanism of action prevents the transcription of estrogen-responsive genes.
Q2: How does the solubility of ICI 182,780 affect its use in in-vitro experiments?
A2: ICI 182,780 is a hydrophobic molecule with low aqueous solubility. For in-vitro assays, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which is then further diluted in culture media. It is crucial to ensure the final solvent concentration is not toxic to the cells and to include a vehicle control in the experimental design.
Q3: Can ICI 182,780 be used in animal models?
A3: Yes, ICI 182,780 is widely used in various animal models, particularly in studies of breast cancer. It is often administered via subcutaneous or intramuscular injection due to its poor oral bioavailability. The compound is typically formulated in a vehicle such as castor oil for in-vivo applications.
Q4: What are the known resistance mechanisms to ICI 182,780?
A4: Resistance to ICI 182,780 can develop through several mechanisms. One of the most common is the acquisition of mutations in the estrogen receptor alpha gene (ESR1), particularly in the ligand-binding domain. These mutations can lead to constitutive, ligand-independent activation of the estrogen receptor. Other resistance mechanisms may involve the activation of alternative signaling pathways that promote cell survival and proliferation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell viability assays. | 1. Compound Precipitation: Due to its low aqueous solubility, ICI 182,780 may precipitate out of the culture media, especially at higher concentrations. 2. Solvent Toxicity: The organic solvent (e.g., DMSO) used to dissolve the compound may be exerting toxic effects on the cells. 3. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to ICI 182,780. | 1. Visual Inspection and Sonication: Visually inspect the media for any precipitate. Briefly sonicate the stock solution before diluting it in the final media. Prepare fresh dilutions for each experiment. 2. Vehicle Control: Always include a vehicle control (media with the same concentration of the solvent) to assess the effect of the solvent on cell viability. Aim for a final DMSO concentration below 0.5%. 3. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. |
| Difficulty in achieving complete ER degradation in Western blot analysis. | 1. Insufficient Treatment Duration or Concentration: The time or concentration of ICI 182,780 treatment may not be adequate for maximal ER degradation. 2. High ER Expression Levels: Cells with very high levels of ER expression may require more aggressive treatment to achieve complete degradation. 3. Antibody Quality: The primary antibody used for ER detection may not be optimal. | 1. Time-Course and Dose-Response: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment to identify the optimal conditions for ER degradation. 2. Optimize Treatment: For cells with high ER expression, consider increasing the concentration of ICI 182,780 or extending the treatment duration. 3. Antibody Validation: Validate your primary antibody for specificity and sensitivity. Test different antibody clones if necessary. |
| Variability in tumor growth inhibition in animal studies. | 1. Inconsistent Drug Formulation and Administration: Improper formulation or inconsistent administration of the drug can lead to variable drug exposure. 2. Tumor Heterogeneity: The inherent biological variability within tumors can result in different responses to treatment. 3. Development of Resistance: Tumors may develop resistance to ICI 182,780 over the course of the study. | 1. Standardized Protocol: Develop and strictly adhere to a standardized protocol for drug formulation and administration. Ensure the drug is properly suspended in the vehicle before each injection. 2. Sufficient Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Monitor for Resistance: If tumors start to regrow after an initial response, consider collecting tissue samples to investigate potential resistance mechanisms (e.g., ESR1 mutations). |
Experimental Protocols
In-Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of ICI 182,780 (e.g., 10 mM in DMSO). Serially dilute the stock solution in culture media to achieve the desired final concentrations.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of ICI 182,780 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Estrogen Receptor Degradation
-
Cell Lysis: After treatment with ICI 182,780, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the estrogen receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of ICI 182,780 (Fulvestrant) action.
Caption: Troubleshooting workflow for experiments with ICI 182,780.
improving the stability of Clozic in media
This center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Clozic in experimental media. Inconsistent results in cell-based assays can often be traced back to compound instability, where the effective concentration of the active compound decreases over time.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a primary indicator of compound instability in cell culture media.[1] Degradation of small molecules like this compound can lead to a reduced effective concentration and the generation of byproducts with potential off-target effects, causing variability in your data.[1][2][3]
Q2: What are the common causes of this compound degradation in cell culture media?
A2: Several factors can contribute to the degradation of this compound in a typical cell culture setup:
-
pH: The pH of the culture medium can significantly influence the rate of hydrolysis of susceptible chemical bonds within the molecule.[1]
-
Temperature: Standard incubation at 37°C, while necessary for cells, can accelerate the degradation of thermally sensitive compounds.[1]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[1] It is recommended to store this compound solutions protected from light.
-
Reactive Media Components: Serum can contain enzymes that may metabolize the compound.[1] Furthermore, reactive oxygen species present in the media can lead to oxidation.[3]
-
Solubility Issues: Poor solubility can cause the compound to precipitate over time, which effectively lowers its concentration in the media.[1][2]
-
Adsorption to Plasticware: Some compounds are prone to adsorbing to the surface of plastic labware, which reduces the bioavailable concentration.[4]
Q3: How can I determine if this compound is degrading in my specific cell culture medium?
A3: To assess the stability of this compound, you should incubate it in your cell culture medium under your specific experimental conditions (e.g., 37°C, 5% CO2) for various durations. At designated time points, collect aliquots and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] A decrease in the concentration of the parent compound over time is a direct indication of instability.[1]
Q4: What immediate steps can I take to minimize this compound instability?
A4: To mitigate potential degradation, consider these immediate actions:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before use.[1][4]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][5]
-
Optimize Solvent Concentration: If using DMSO, ensure the final concentration in your media is low (typically <0.5%) to avoid cell toxicity and solubility issues.[5][6]
-
Protect from Light: Store and handle this compound solutions in amber vials or protect them from light, especially if photosensitivity is suspected.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity. | Chemical Degradation: this compound is degrading in the aqueous media at 37°C. | Prepare fresh working solutions immediately before each experiment. Perform a time-course stability study (see protocol below) to quantify the degradation rate.[1][4] |
| Precipitation: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Ensure the final concentration is below the solubility limit. When diluting from a DMSO stock, add the stock to the medium dropwise while vortexing to improve dissolution.[4] Consider using solubilizing agents if they don't interfere with the assay.[7] | |
| Adsorption to Plasticware: this compound is binding to the surface of plates or tubes. | Consider using low-binding microplates. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help, if compatible with your assay. | |
| High variability between replicate wells. | Uneven Precipitation: The compound is not fully dissolved, leading to an inconsistent concentration across wells. | After diluting the stock solution into the medium, vortex thoroughly and visually inspect for any precipitate before dispensing into assay plates.[4] |
| Media Component Interference: Components in the serum (e.g., enzymes) are degrading this compound at a variable rate. | If your cell line permits, consider using serum-free or reduced-serum media for the duration of the experiment to minimize enzymatic degradation.[1] | |
| Complete loss of activity in long-term experiments (>24 hours). | Significant Degradation Over Time: The half-life of this compound in the media is shorter than the experimental duration. | Replenish the media with freshly prepared this compound at regular intervals (e.g., every 12 or 24 hours) to maintain a more consistent concentration. Quantify the stability to determine the optimal replenishment schedule. |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media via HPLC-MS
This protocol outlines a standard procedure to quantify the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound (powder or DMSO stock solution)
-
Cell culture medium (e.g., DMEM, with and without 10% FBS)
-
HPLC or LC-MS system
-
Analytical column suitable for small molecule separation
-
Appropriate mobile phases and solvents (e.g., acetonitrile, water with formic acid)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Working Solutions: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your final experimental concentration. Prepare separate solutions for media with and without serum if applicable.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 100 µL) from each working solution. This will serve as your baseline (100% stability) sample. Process it immediately as described in step 5.
-
Incubation: Place the remaining working solutions in the incubator under standard cell culture conditions (37°C, 5% CO2).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove the solutions from the incubator and collect aliquots.
-
Sample Processing: For each aliquot, precipitate proteins by adding 2-3 volumes of cold acetonitrile. Vortex and centrifuge at high speed for 10-15 minutes to pellet the precipitate.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.[1][4]
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A plot of % remaining vs. time will reveal the stability profile.
Illustrative Stability Data
The table below shows hypothetical stability data for this compound under different conditions, as determined by the protocol above.
| Time (Hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (Serum-Free DMEM) | % this compound Remaining (DMEM + 10% FBS at 4°C) |
| 0 | 100% | 100% | 100% |
| 4 | 85% | 95% | 99% |
| 8 | 68% | 88% | 98% |
| 24 | 25% | 65% | 96% |
| 48 | <5% | 40% | 93% |
This illustrative data suggests that this compound degrades significantly at 37°C, with degradation accelerated by the presence of serum. Stability is greatly improved at refrigerated temperatures.
Visual Guides
References
Technical Support Center: Refining Protocols for Long-Term Clozic Treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their long-term Clozic (clozapine) treatment experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term this compound administration in a research setting.
| Issue/Question | Potential Cause & Troubleshooting Steps |
| Unexpected high mortality in animal models. | 1. Agranulocytosis/Neutropenia: this compound can cause a severe decrease in white blood cells. Troubleshooting: Implement weekly Absolute Neutrophil Count (ANC) monitoring for the first 18 weeks of the study, followed by monthly checks. If ANC drops below 1500/µL, consider immediate cessation of this compound and consult veterinary staff.[1][2][3] 2. Myocarditis/Cardiomyopathy: this compound carries a risk of fatal heart muscle inflammation.[3][4] Troubleshooting: Establish baseline cardiac function (e.g., ECG, troponin levels) before initiating this compound. Monitor for signs of cardiac distress such as lethargy, dyspnea, or tachycardia, especially during the initial 4 weeks.[1] 3. Severe Gastrointestinal Hypomotility/Ileus: this compound can lead to severe constipation, which can be fatal if not managed.[3][5] Troubleshooting: Proactively monitor for changes in bowel habits. Ensure adequate hydration and consider co-administration of a laxative from the outset of the experiment.[1][6] |
| High variability in plasma drug levels despite consistent dosing. | 1. Genetic Polymorphisms: Variations in cytochrome P450 enzymes (e.g., CYP1A2, CYP2D6) can affect this compound metabolism.[7] Troubleshooting: If feasible, genotype study animals for relevant CYP enzymes. Group animals by genotype to reduce variability. 2. Drug-Drug Interactions: Co-administered compounds can induce or inhibit this compound metabolism.[8] Troubleshooting: Maintain a detailed log of all administered substances. If a new compound is introduced, monitor this compound plasma levels more frequently. 3. Environmental Factors: Factors like cigarette smoke exposure (induces CYP1A2) can alter this compound metabolism.[2] Troubleshooting: Standardize environmental conditions and document any potential exposures that could influence drug metabolism. |
| Seizure activity observed in treated animals. | Dose-Related Lowering of Seizure Threshold: this compound is known to increase the risk of seizures in a dose-dependent manner.[7][9][10] Troubleshooting: a. Review the dosing and titration schedule. A slower titration may be necessary.[11] b. Consider reducing the this compound dose. c. If seizures persist, consult with veterinary staff regarding the potential for anticonvulsant co-therapy, being mindful of potential drug interactions.[6] |
| Development of metabolic abnormalities (weight gain, hyperglycemia). | Metabolic Syndrome: this compound is associated with a high risk of weight gain and disturbances in glucose metabolism.[9][10][12] Troubleshooting: a. Monitor body weight and food intake regularly. b. Perform baseline and periodic fasting blood glucose or HbA1c measurements.[13] c. Control diet and consider environmental enrichment to encourage physical activity. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended starting dose and titration schedule for this compound in preclinical studies? | The initial dose should be low, for instance, 12.5 mg once or twice daily, followed by a gradual increase.[11][14][15] Titration can proceed by 25-50 mg per day, aiming for a target dose of 300-450 mg/day by the end of the second week, if tolerated.[15] However, this should be adapted based on the animal model and observed tolerability. |
| What are the essential monitoring parameters for long-term this compound studies? | Mandatory monitoring includes: • Hematological: Weekly Absolute Neutrophil Count (ANC) for the first 18 weeks, then fortnightly for up to a year, and monthly thereafter.[1][13][16] • Cardiac: Baseline and periodic ECG, troponin, and C-reactive protein (CRP), especially during the first month.[1][16] • Metabolic: Baseline and regular monitoring of weight, BMI, fasting glucose, and lipids.[13][16] • Gastrointestinal: Regular assessment of bowel function.[6][14] |
| How should a missed dose or treatment interruption be managed? | If this compound has been missed for more than 48 hours, re-titration is necessary.[8] Restart at a low dose (e.g., 12.5 mg once daily) and titrate upwards more rapidly than the initial titration, as tolerated.[16] |
| What are the known signaling pathways affected by this compound? | This compound has a complex pharmacological profile. It interacts with multiple neurotransmitter systems and intracellular signaling cascades. Key pathways include: • Dopamine and Serotonin Receptors: this compound has a high affinity for D4 and 5-HT2A receptors and a lower affinity for D2 receptors compared to typical antipsychotics.[17] • GSK-3 Signaling: this compound can regulate the phosphorylation of GSK-3beta through the Wnt signaling pathway.[18][19] • PI3K/Akt Pathway: Some studies suggest this compound can activate the PI3K/Akt pathway, although its role in GSK-3beta regulation may be independent.[19][20] • MEK/ERK Pathway: this compound has been shown to selectively activate the MEK/ERK MAPK pathway.[21] |
| What are the contraindications for initiating this compound treatment in a research setting? | Contraindications include a baseline Absolute Neutrophil Count (ANC) of less than 1500/µL, a history of this compound-induced agranulocytosis or myocarditis, or an inability to perform the required safety monitoring.[11][15] |
Quantitative Data Summary
Table 1: Recommended Monitoring Schedule for Long-Term this compound Treatment
| Parameter | Baseline | Weeks 1-18 | Weeks 19-52 | After 1 Year |
| Absolute Neutrophil Count (ANC) | ✓ | Weekly[1][16] | Every 2 Weeks[15] | Monthly[15] |
| White Blood Cell Count (WBC) | ✓ | Weekly[1][16] | Every 2 Weeks | Monthly |
| Troponin & C-Reactive Protein (CRP) | ✓ | Weekly for first 4 weeks[1] | As clinically indicated | As clinically indicated |
| ECG | ✓ | As clinically indicated[6] | As clinically indicated | As clinically indicated |
| Blood Pressure & Pulse | ✓ | Frequently during titration[13] | Monthly[13] | Monthly[13] |
| Weight / BMI | ✓ | Weekly for first 6 weeks[13] | Monthly[13] | Monthly[13] |
| Fasting Glucose & Lipids | ✓ | At 3 months[13] | Annually[13] | Annually[13] |
Table 2: ANC Monitoring Thresholds and Actions
| ANC Level (cells/µL) | Recommended Action |
| ≥ 1500 | Continue treatment. |
| 1000 - 1499 | Increase monitoring to twice weekly until ANC > 1500. |
| 500 - 999 | Interrupt treatment, monitor daily until ANC > 1000, then resume with increased monitoring. |
| < 500 (Agranulocytosis) | Immediately stop treatment. Do not rechallenge. Provide supportive care.[1] |
Experimental Protocols
Protocol 1: Baseline and Ongoing Physical Health Monitoring
-
Objective: To establish baseline health and monitor for common adverse effects of long-term this compound treatment.
-
Methodology:
-
Baseline Assessment (Pre-Clozic):
-
Record body weight and calculate Body Mass Index (BMI).
-
Measure waist circumference.
-
Perform a baseline electrocardiogram (ECG).
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Collect blood samples for a complete blood count (CBC) with differential, fasting glucose and lipids, liver function tests, urea and electrolytes, C-reactive protein (CRP), and troponin.[16]
-
-
Ongoing Monitoring:
-
Follow the frequency outlined in Table 1.
-
At each time point, record weight and any clinical signs of distress (e.g., lethargy, changes in breathing, changes in posture).
-
For blood collection, ensure samples are processed promptly to maintain integrity, especially for hematological analysis.
-
Document all observations meticulously in a dedicated study log.
-
-
Protocol 2: Therapeutic Drug Monitoring (TDM)
-
Objective: To ensure this compound plasma concentrations are within the therapeutic range and to investigate variability in drug metabolism.
-
Methodology:
-
Sample Collection:
-
Collect blood samples at a consistent time point relative to the last dose to measure trough levels. A recommended therapeutic trough concentration is 350–600 µg/L.[8]
-
Use appropriate anticoagulant tubes (e.g., EDTA) and process to plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Utilize a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate quantification of clozapine and its major metabolites (e.g., norclozapine).
-
-
Data Interpretation:
-
Correlate plasma levels with dosing, observed efficacy, and any adverse events.
-
Consider TDM especially when there is a lack of response at standard doses, when adverse effects occur, or when a drug interaction is suspected.
-
-
Visualizations
Caption: Key signaling pathways modulated by this compound treatment.
Caption: Logical workflow for monitoring during this compound initiation.
References
- 1. Clozapine  Close Monitoring Required [medsafe.govt.nz]
- 2. stressfreepsychnp.com [stressfreepsychnp.com]
- 3. Clozapine Side Effects: Common, Severe, Long Term [drugs.com]
- 4. Clozapine: MedlinePlus Drug Information [medlineplus.gov]
- 5. Clozapine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. cpsle.org [cpsle.org]
- 7. Clozapine - Wikipedia [en.wikipedia.org]
- 8. clpsychiatry.org [clpsychiatry.org]
- 9. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. clozaril.com [clozaril.com]
- 12. Patient safety: adverse effects of Clozapine and their management at the Psychiatric Hospital Ghrasia in Yogyakarta, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cntw.nhs.uk [cntw.nhs.uk]
- 14. Clozapine initiation and re-titration: Specialist Mental Health (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 15. droracle.ai [droracle.ai]
- 16. health.wa.gov.au [health.wa.gov.au]
- 17. psychscenehub.com [psychscenehub.com]
- 18. The effects of clozapine on the GSK-3-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Clozapine and the mitogen-activated protein kinase signal transduction pathway: implications for antipsychotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Clozic
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the novel kinase inhibitor, Clozic, in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to targeted therapies like this compound is a common phenomenon and can arise from several molecular mechanisms.[1] The most frequent causes include:
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On-Target Modifications: The cancer cells may have developed mutations in the kinase domain of the target protein.[2] These mutations can prevent this compound from binding effectively, rendering the drug inactive. A common type is a "gatekeeper" mutation, which occurs at a critical residue in the ATP-binding pocket.[3]
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Bypass Pathway Activation: The cancer cells might have activated alternative signaling pathways that compensate for the inhibition of this compound's primary target.[4] This allows the cells to maintain proliferation and survival signals, even in the presence of the drug.
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Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein, which actively remove this compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.[5]
Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?
A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line.[6] A significant increase in the IC50 value for the resistant line indicates a loss of sensitivity.[6] This is typically done using a cell viability assay, such as MTT or CellTiter-Glo.[7]
Q3: What are the initial steps to investigate the mechanism of resistance in my this compound-resistant cell line?
A3: A systematic approach is recommended. Start by sequencing the kinase domain of this compound's target protein in both the sensitive and resistant cell lines to check for mutations.[8] Concurrently, use Western blotting to analyze the phosphorylation status of the target kinase and key downstream signaling proteins (e.g., AKT, ERK) to see if the pathway is reactivated in the resistant cells despite treatment.[9] You should also probe for the upregulation of proteins involved in known bypass pathways.
Q4: Are there strategies to overcome this compound resistance in my cell culture experiments?
A4: Yes, several strategies can be explored, primarily centered around combination therapies.[10] Depending on the resistance mechanism, you could:
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Combine this compound with an inhibitor of a bypass pathway. For example, if you find that the MET receptor tyrosine kinase pathway is activated in your resistant cells, combining this compound with a MET inhibitor may restore sensitivity.[11]
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Use a next-generation kinase inhibitor. If a gatekeeper mutation is identified, a second-generation inhibitor designed to bind to the mutated kinase could be effective.[3]
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Inhibit drug efflux pumps. If increased drug efflux is suspected, co-treatment with an inhibitor of pumps like P-glycoprotein could increase the intracellular concentration of this compound.[12]
Troubleshooting Guides
Guide 1: Investigating the Cause of this compound Resistance
This guide provides a step-by-step workflow to identify the mechanism of resistance in your cell line.
Problem: Your cell line shows a significantly higher IC50 for this compound compared to the parental line.
Workflow:
-
Confirm Resistance: Perform a dose-response curve with a cell viability assay to confirm the shift in IC50.
-
Sequence the Target Kinase: Extract genomic DNA from both sensitive and resistant cell lines and perform Sanger or Next-Generation Sequencing (NGS) of the kinase domain of this compound's target.[13] Compare the sequences to identify any acquired mutations.
-
Analyze Signaling Pathways:
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Culture both sensitive and resistant cells.
-
Treat with a range of this compound concentrations (including a DMSO control) for a specified time.
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Prepare cell lysates and perform Western blotting.[14]
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Probe with antibodies against:
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The phosphorylated and total forms of this compound's target kinase.
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Key downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK).
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Proteins from potential bypass pathways (e.g., MET, EGFR, FGFR).
-
-
-
Assess Drug Efflux: Use a functional assay, such as a Rhodamine 123 efflux assay, to determine if there is increased activity of drug transporters in the resistant cell line.
Guide 2: Overcoming Resistance with Combination Therapy
This guide outlines how to design and test combination therapies to restore sensitivity to this compound.
Objective: To find a synergistic drug combination that is effective in the this compound-resistant cell line.
Steps:
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Hypothesize a Combination: Based on your findings from the resistance investigation, select a second drug. For example, if you identified activation of the FGFR pathway, choose an FGFR inhibitor.
-
Design a Combination Matrix: Create a dose-response matrix with varying concentrations of this compound and the second inhibitor.
-
Perform a Cell Viability Assay: Seed your resistant cells and treat them with the drug combinations from your matrix for 48-72 hours. Measure cell viability.
-
Calculate Synergy: Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Validate Synergy: Confirm the synergistic combination by testing it in further assays, such as apoptosis assays or Western blotting to show enhanced pathway inhibition.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| MALM-1 (Sensitive) | 50 | 1x |
| MALM-1-CR (Resistant) | 1500 | 30x |
Table 2: Combination Index (CI) for this compound and FGFR Inhibitor in MALM-1-CR Cells
| This compound (nM) | FGFR Inhibitor (nM) | Fraction Affected | CI Value | Interpretation |
| 500 | 100 | 0.55 | 0.75 | Synergy |
| 750 | 150 | 0.78 | 0.60 | Strong Synergy |
| 1000 | 200 | 0.91 | 0.45 | Very Strong Synergy |
Signaling Pathway Diagrams
Detailed Experimental Protocols
Protocol 1: Cell Viability (IC50) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[15]
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.[7]
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using software like GraphPad Prism to calculate the IC50 value.[16]
Protocol 2: Western Blotting for Pathway Analysis
-
Sample Preparation: Treat cells with this compound as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Kinase Domain Sequencing
-
DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell pellets using a commercial kit.
-
PCR Amplification: Design primers flanking the exons of the kinase domain of your target gene. Perform PCR to amplify this region from the genomic DNA.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the sensitive cells and the reference sequence to identify any mutations.[19] Software like SnapGene or Sequencher can be used for analysis.
References
- 1. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Chemotherapy Resistance - Chemocare [chemocare.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 determination and cell viability assay [bio-protocol.org]
- 8. Sequence survey of receptor tyrosine kinases reveals mutations in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. BioRender App [app.biorender.com]
- 16. clyte.tech [clyte.tech]
- 17. assaygenie.com [assaygenie.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. A structure-based tool to interpret the significance of kinase mutations in clinical next generation sequencing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Clozic
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Clozic (clobuzarit), an anti-arthritic agent, and similar research compounds. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for compounds like this compound?
Q2: My experimental results with this compound are inconsistent with its known on-target activity. Could off-target effects be the cause?
A2: Yes, unexpected or inconsistent results are often an indication of off-target effects. Kinase inhibitors, for example, can interact with multiple kinases due to the conserved nature of the ATP-binding site, leading to phenotypes independent of the intended target.[3] It is critical to perform validation experiments to determine if the observed effects are due to off-target activities.
Q3: What are the initial steps to investigate potential off-target effects of this compound?
A3: A multi-pronged approach is recommended:
-
Dose-Response Analysis: Conduct a detailed dose-response curve for the observed phenotype. A significant difference between the potency for the cellular effect and the biochemical IC50 for the intended target may suggest off-target effects.[4]
-
Use of Control Compounds: Employ a structurally distinct inhibitor for the same target, if available. If this control compound does not replicate the phenotype, it strengthens the possibility of off-target effects.[1]
-
Target Engagement Assays: Confirm that this compound is engaging its intended target within your cellular model at the concentrations being used.
-
Rescue Experiments: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not rescued, this strongly suggests off-target effects.
Q4: How can I identify the specific off-targets of this compound?
A4: Several techniques can be employed to identify the specific off-targets of a compound:
-
Kinase Profiling: This is a direct method to screen a compound against a large panel of purified kinases to identify unintended interactions.[5]
-
Chemical Proteomics: Affinity-based probes and other chemical proteomics techniques can be used to pull down the cellular targets of the inhibitor.[3]
-
In Silico Approaches: Computational methods, such as molecular docking, can predict potential off-target interactions based on structural similarity.[4][6]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity Observed with this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Off-target effect | Perform a dose-response curve to determine if toxicity is concentration-dependent.[1] |
| Conduct a cell viability assay across multiple cell lines to check for cell-type specificity.[1] | |
| Run a broad off-target screen (e.g., kinase panel) to identify potential unintended targets that could be mediating toxicity.[1] | |
| Analyze cellular pathways to investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[1] | |
| On-target toxicity | Perform a rescue experiment with a drug-resistant mutant of the target. If toxicity persists, it is more likely an off-target effect.[4] |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability or rapid metabolism | Confirm cell permeability using a cellular target engagement assay (e.g., CETSA). |
| Perform a time-course experiment to assess the stability of the compound in your cell culture medium. | |
| Observed cellular phenotype is due to an off-target | Use a structurally unrelated inhibitor for the same target to see if it reproduces the phenotype. A different off-target profile is likely with a different chemical scaffold.[2] |
| Knockdown the intended target using siRNA or CRISPR. If the phenotype persists in the presence of the compound, it is likely off-target.[1] |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) | Selectivity (Fold) | Notes |
| On-Target Kinase | 98% | 75 | - | Primary Target |
| Off-Target Kinase A | 82% | 450 | 6 | Significant off-target activity |
| Off-Target Kinase B | 55% | 2,500 | 33 | Moderate off-target activity |
| Off-Target Kinase C | 12% | >10,000 | >133 | Minimal off-target activity |
| Off-Target Kinase D | 3% | >10,000 | >133 | No significant activity |
Mandatory Visualization
Caption: On-target and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The signal is inversely proportional to kinase activity.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase in the panel.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Protein Precipitation: Centrifuge the samples to pellet the aggregated (denatured) proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.[1]
References
troubleshooting inconsistent results with Clozic
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clozic (ICI 55897/Clobuzarit). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ICI 55897 or Clobuzarit) is an experimental anti-arthritic agent with disease-modifying properties. Its primary mechanism of action is cytostatic, meaning it inhibits cell division and proliferation without causing significant cell death.[1] This anti-proliferative effect is reversible.[1]
Q2: Is this compound cytotoxic?
A2: No, studies have shown that this compound is cytostatic rather than cytotoxic. At therapeutic concentrations, it does not cause a significant loss of cell viability, as measured by lactate dehydrogenase (LDH) release.[1]
Q3: What is the molecular nature of this compound's target?
A3: The anti-proliferative effects of this compound and related oxyalkanoic acids appear to be due to their interaction with lipophilic (fat-soluble) sites within the cell. The potency of these compounds has been shown to correlate with their lipophilicity.[1]
Troubleshooting Inconsistent Results
Q4: We are observing high variability in the anti-proliferative effect of this compound between experiments. What could be the cause?
A4: Inconsistent results with this compound can stem from several factors, primarily related to its chemical properties and interaction with culture media components.
-
Serum Protein Concentration: The inhibitory activity of this compound is related to the concentration of the unbound compound.[1] Serum albumin can bind to this compound, reducing its effective concentration. Variations in the lot or concentration of fetal bovine serum (FBS) or other serum components in your cell culture medium can lead to significant variability.
-
Solubility Issues: As a lipophilic compound, this compound may have poor aqueous solubility. Inconsistent solubilization can lead to variations in the actual concentration of the compound in your experiments. Ensure your stock solution is fully dissolved and consider using a low percentage of a solvent like DMSO.
-
Cell Density and Proliferation Rate: The anti-proliferative effect of any compound can be influenced by the initial cell seeding density and the growth rate of the cell line. Ensure you are using a consistent seeding density and that your cells are in the logarithmic growth phase at the start of the experiment.
Q5: Our dose-response curve for this compound is not consistent. Why might this be happening?
A5: A non-reproducible dose-response curve is often linked to the issues mentioned above. Here is a logical workflow to troubleshoot this problem:
Caption: Troubleshooting workflow for inconsistent dose-response curves.
Q6: We suspect our this compound stock solution is the problem. How should we prepare and store it?
A6: Given this compound's lipophilic nature, proper preparation and storage of stock solutions are critical.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity DMSO | To ensure complete solubilization of the lipophilic compound. |
| Concentration | High (e.g., 10-100 mM) | To minimize the volume of solvent added to the culture medium. |
| Storage | Small aliquots at -20°C or -80°C | To avoid multiple freeze-thaw cycles which can degrade the compound. |
| Working Dilution | Freshly prepared for each experiment | To ensure accurate final concentrations and avoid precipitation. |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound and serial dilutions in serum-containing medium. As a control, prepare a vehicle-only medium (containing the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control group (e.g., 48-72 hours).
-
Quantification: Assess cell proliferation using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a DNA-binding dye assay (e.g., CyQUANT).
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Signaling Pathway Visualization
While the precise signaling pathway for this compound is not fully elucidated, its anti-proliferative effect suggests it interferes with pathways that control the cell cycle. The diagram below illustrates a generalized anti-proliferative signaling pathway, indicating a potential point of action for a cytostatic compound like this compound.
Caption: Hypothesized action of this compound on a generalized cell proliferation pathway.
References
Technical Support Center: Optimizing Experiments with Clozic
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and other experimental parameters when working with Clozic (Clobuzarit, ICI 55897).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Clobuzarit or ICI 55897, is an anti-arthritic agent with anti-proliferative properties.[1][2] It functions as a cytostatic agent, meaning it inhibits cell growth and division rather than causing direct cell death (cytotoxicity).[1] Its effects are thought to be mediated through interactions with lipophilic sites within the cell.[1]
Q2: What are the typical effects of this compound on cultured cells?
This compound reversibly inhibits the growth of various mammalian cell types.[1] At concentrations greater than 50 μM, it can cause a dose-dependent decrease in matrix protein synthesis in cell cultures.[2] The anti-proliferative effect is also dose-dependent.[2]
Q3: Is this compound cytotoxic at high concentrations or long incubation times?
Studies have shown that even at concentrations up to 500 μM for 3 days, this compound does not cause significant cell death, as measured by lactate dehydrogenase (LDH) release.[2] This suggests a low cytotoxic potential and a primary cytostatic mechanism.[1] However, it is always recommended to perform a cytotoxicity assay for your specific cell type and experimental conditions.
Q4: How does protein concentration in the culture medium affect this compound's activity?
The cytostatic activity of this compound is related to the concentration of the unbound compound.[1] Increasing the albumin concentration in the medium can reduce the apparent effect of this compound, as it binds to proteins.[1] This is an important consideration when preparing your culture media.
Troubleshooting Guide
Issue 1: Sub-optimal Inhibition of Cell Proliferation
Question: I am treating my cells with this compound, but I am not observing the expected level of growth inhibition. What could be the cause and how can I optimize the incubation time?
Answer:
Several factors could lead to lower-than-expected efficacy. A common issue is a sub-optimal incubation time for your specific cell line and seeding density.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Troubleshooting Steps & Data Interpretation:
| Incubation Time (Hours) | This compound Concentration (µM) | Cell Viability (%) (Hypothetical Data) | Interpretation & Next Steps |
| 24 | 100 | 85% | Minimal effect. The incubation time is likely too short for the cytostatic effect to become apparent. Action: Extend the incubation time. |
| 48 | 100 | 60% | Moderate inhibition. The effect is now observable. Action: This may be a suitable time point, but further extension could yield stronger results. |
| 72 | 100 | 40% | Significant inhibition. This appears to be a more optimal incubation time for observing a robust cytostatic effect. Action: Consider this as the optimal time point for this concentration. |
| 96 | 100 | 38% | No significant improvement over 72 hours. The maximum effect at this concentration may have been reached. Action: 72 hours is likely sufficient. |
Logical Workflow for Troubleshooting Sub-optimal Inhibition
Caption: Troubleshooting workflow for sub-optimal this compound efficacy.
Issue 2: High Cell Death or Unexpected Cytotoxicity
Question: I'm observing significant cell death in my cultures treated with this compound, which is contrary to its expected cytostatic effect. What could be happening?
Answer:
While this compound generally exhibits low cytotoxicity, cell type-specific sensitivities or experimental artifacts can lead to cell death. It's crucial to differentiate between apoptosis/necrosis and the intended cytostatic effect.
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Sample Collection: At each time point, collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the supernatant to the reaction mixture as per the manufacturer's instructions.
-
Incubation: Incubate the reaction for the recommended time (e.g., 30 minutes) at room temperature, protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Compare the LDH release in treated wells to a positive control (fully lysed cells) and a negative control (untreated cells).
Troubleshooting Steps & Data Interpretation:
| Incubation Time (Hours) | This compound Concentration (µM) | LDH Release (% of Positive Control) (Hypothetical Data) | Interpretation & Next Steps |
| 48 | 200 | 5% | Low cytotoxicity, consistent with expected cytostatic effect. |
| 72 | 200 | 8% | Still low cytotoxicity. The observed reduction in cell number is likely due to proliferation arrest. |
| 72 | 500 | 12% | Minor increase, but still low cytotoxicity.[2] |
| 96 | 500 | 25% | Increased cytotoxicity. The extended incubation at a high concentration may be inducing secondary necrosis in arrested cells. Action: Use a 72-hour endpoint to minimize cytotoxicity artifacts. |
Hypothetical Signaling Pathway for this compound's Anti-Proliferative Effect
Caption: Postulated pathway for this compound-induced cell cycle arrest.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for systematic optimization of this compound incubation.
References
Validation & Comparative
Unveiling the Anti-proliferative Potential of Clozic: A Comparative Analysis
A detailed guide for researchers and drug development professionals validating the anti-proliferative effects of Clozic (clobuzarit) in comparison to clotrimazole and the conventional chemotherapeutic agent, doxorubicin. This guide provides a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key validation assays.
Introduction
The quest for novel anti-proliferative agents is a cornerstone of cancer research and drug development. This guide focuses on validating the effects of this compound, a compound identified as clobuzarit, and compares its performance against clotrimazole, an antifungal agent with recognized anti-cancer properties, and doxorubicin, a widely used chemotherapy drug. By presenting objective data and detailed methodologies, we aim to equip researchers with the necessary information to evaluate the potential of these compounds in inhibiting cell proliferation.
Comparative Analysis of Anti-proliferative Effects
The anti-proliferative activities of this compound (clobuzarit), clotrimazole, and doxorubicin are mediated through distinct mechanisms, leading to varied cellular responses. This compound has been identified as a cytostatic agent, meaning it reversibly inhibits cell growth without inducing cell death. In contrast, clotrimazole and doxorubicin are cytotoxic, inducing cell cycle arrest and apoptosis.
Quantitative Data Summary
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Clotrimazole | CAL27 | Oral Squamous Cell Carcinoma | 35.9 | [1] |
| SCC25 | Oral Squamous Cell Carcinoma | 35.6 | [1] | |
| UM1 | Oral Squamous Cell Carcinoma | 31.4 | [1] | |
| A375 | Melanoma | 9.88 | [2] | |
| MCF-7 | Breast Cancer | ~75 | [3] | |
| MDA-MB-231 | Breast Cancer | ~50 | [3] | |
| Doxorubicin | HepG2 | Liver Cancer | 12.18 | [4] |
| UMUC-3 | Bladder Cancer | 5.15 | [4] | |
| TCCSUP | Bladder Cancer | 12.55 | [4] | |
| BFTC-905 | Bladder Cancer | 2.26 | [4] | |
| HeLa | Cervical Cancer | 2.92 | [4] | |
| MCF-7 | Breast Cancer | 2.50 | [4] | |
| M21 | Melanoma | 2.77 | [4] |
Mechanisms of Action and Signaling Pathways
This compound (Clobuzarit)
This compound exerts a cytostatic effect , reversibly inhibiting cell division.[5] This suggests that its mechanism of action likely involves interference with cell cycle progression without triggering the apoptotic cascade. The precise signaling pathways modulated by clobuzarit to achieve this effect require further elucidation.
Caption: Proposed workflow of this compound's cytostatic effect.
Clotrimazole
Clotrimazole has been shown to induce a G1 phase cell cycle arrest and promote apoptosis .[6][7] Its anti-proliferative effects are linked to the disruption of cellular glycolysis and calcium homeostasis.[8][9] Specifically, clotrimazole can inhibit glycolytic enzymes, leading to a reduction in cellular ATP, and interfere with calcium signaling, which is crucial for cell proliferation.[8][9] Studies have shown that clotrimazole treatment can lead to an overexpression of the cell cycle inhibitor p27 and a decrease in the expression of cyclin-dependent kinases (CDK1, CDK4) and cyclin D.[10]
Caption: Clotrimazole signaling pathway leading to G1 arrest.
Doxorubicin
Doxorubicin is a well-characterized anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting the enzyme topoisomerase II .[11] This action leads to the formation of DNA double-strand breaks, triggering a DNA damage response that culminates in cell cycle arrest and apoptosis .[11] Doxorubicin-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity.[11] Recent studies have also implicated the Notch signaling pathway in doxorubicin-induced apoptosis.[14]
Caption: Doxorubicin's multi-faceted mechanism of action.
Experimental Protocols
To validate the anti-proliferative effects of these compounds, a series of well-established in vitro assays are recommended. Below are detailed protocols for three key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Test compounds (this compound, clotrimazole, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with a range of concentrations of the test compounds and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[15]
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells of interest
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds for the desired duration.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[1]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[1]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
Caption: Workflow for cell cycle analysis via PI staining.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Test compounds
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and gently vortex. Incubate for 15 minutes at room temperature in the dark.
-
Just before analysis, add PI to the cell suspension.
-
Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Conclusion
This guide provides a framework for the validation of the anti-proliferative effects of this compound (clobuzarit) by comparing it with clotrimazole and doxorubicin. The data indicates that while doxorubicin remains a potent cytotoxic agent, clotrimazole also exhibits significant anti-proliferative activity through the induction of G1 cell cycle arrest and apoptosis. This compound, with its cytostatic properties, presents a different therapeutic profile that warrants further investigation. The provided experimental protocols offer a standardized approach to generate robust and comparable data, which is essential for the continued development of novel anti-cancer therapies. Further research is needed to elucidate the specific molecular targets and signaling pathways of clobuzarit to fully understand its potential as an anti-proliferative agent.
References
- 1. The In Vitro and In Vivo Antitumor Effects of Clotrimazole on Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Clotrimazole as a Cancer Drug: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of clotrimazole on the growth, morphological characteristics, and cisplatin sensitivity of human glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clotrimazole as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clotrimazole induces a late G1 cell cycle arrest and sensitizes glioblastoma cells to radiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. IK Channel-Independent Effects of Clotrimazole and Senicapoc on Cancer Cells Viability and Migration [mdpi.com]
A Comparative Guide to Anti-Arthritic Compounds: A Look at the Historical Compound Clozic and Modern Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the historical anti-arthritic compound Clozic (Clobuzarit) with currently established therapies for rheumatoid arthritis (RA): Methotrexate, a conventional synthetic Disease-Modifying Anti-Rheumatic Drug (csDMARD); Adalimumab, a biologic DMARD (bDMARD) that inhibits Tumor Necrosis Factor-alpha (TNF-α); and Tofacitinib, a targeted synthetic DMARD (tsDMARD) that inhibits Janus kinases (JAKs).
This document outlines the known mechanisms of action, presents available clinical efficacy data in a comparative format, details relevant experimental protocols, and visualizes the signaling pathways involved. It is important to note that the majority of research on this compound dates from the 1980s, and it is not a currently marketed or actively investigated drug for arthritis. This guide, therefore, serves to place its historical contributions in the context of modern drug development.
Overview of Compounds and Mechanisms of Action
This compound (Clobuzarit) is a disease-modifying anti-arthritic agent with cytostatic and anti-proliferative properties.[1] Its mechanism is believed to be linked to its lipophilicity, allowing it to interact with lipophilic sites within cells and inhibit cell growth.[1] This effect is reversible and not associated with significant cell death, indicating a cytostatic rather than cytotoxic action.[1]
Methotrexate is a cornerstone therapy for RA. Its anti-inflammatory effects are primarily attributed to its ability to increase intracellular levels of adenosine, which in turn signals through cell surface receptors to suppress inflammation.[2][3] Additionally, as a folate antagonist, it can inhibit the synthesis of purines and pyrimidines, which may contribute to its effects on rapidly proliferating immune cells.[2][3][4]
Adalimumab is a recombinant human monoclonal antibody that specifically binds to and neutralizes both soluble and transmembrane TNF-α.[5][6] By blocking the interaction of TNF-α with its receptors, Adalimumab prevents the downstream signaling that leads to the production of pro-inflammatory cytokines and cellular infiltration into the joints.[5][6]
Tofacitinib is an oral inhibitor of the Janus kinase (JAK) family of enzymes.[7][8] It preferentially inhibits JAK1 and JAK3, thereby blocking the signaling of several cytokines that are crucial to the inflammatory and immune responses in RA.[7][9] This interference with the JAK-STAT signaling pathway modulates the transcription of genes involved in inflammation.[9]
Comparative Efficacy Data
Quantitative data from clinical trials are summarized below. It is important to consider that the trials for this compound were conducted several decades ago and under different methodological standards than modern trials for Methotrexate, Adalimumab, and Tofacitinib.
| Compound | Trial Design | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound | 6-month, observer-blind, randomized, parallel-group study in 56 patients with active RA. Comparators: D-penicillamine (500 mg/day) and aspirin (up to 3.6 g/day ). | Clinical and laboratory assessments. | Patients receiving this compound (100 mg/day and 300 mg/day) showed greater improvement than those on penicillamine, particularly at the higher dose. | |
| Methotrexate | Multiple randomized controlled trials (RCTs). | ACR20/50/70 response rates, DAS28 remission. | In a 2-year study, 77% of patients on triple therapy including methotrexate achieved ACR50 response. Long-term studies show sustained clinical response with retention rates over 60% at 5 years. A meta-analysis confirmed that methotrexate, alone or in combination, effectively controls RA.[10][11][12] | [10][11][12] |
| Adalimumab | Multiple RCTs, often in patients with inadequate response to methotrexate. | ACR20/50/70 response rates, DAS28 remission, inhibition of radiographic progression. | In combination with methotrexate, up to 76% of patients achieved ACR20, 64% ACR50, and 39% ACR70 after 5 years. Clinical remission was achieved in 52% of patients. | [13][14] |
| Tofacitinib | Multiple Phase II and Phase III RCTs, as monotherapy or with csDMARDs. | ACR20/50/70 response rates, DAS28 remission, HAQ-DI scores. | In patients with inadequate response to csDMARDs or bDMARDs, Tofacitinib demonstrated significant improvements in ACR response rates and DAS28 remission compared to placebo at 3 months. Long-term data show a median drug survival of 68 months.[1][15][16] | [1][15][16] |
ACR20/50/70 represents a 20%, 50%, or 70% improvement in the American College of Rheumatology criteria. DAS28 is the Disease Activity Score using 28 joints. HAQ-DI is the Health Assessment Questionnaire-Disability Index.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key assays used in the evaluation of anti-arthritic compounds.
Cell Proliferation Assay
This assay is fundamental for assessing the cytostatic or cytotoxic effects of a compound.
-
Objective: To determine the effect of a test compound on the proliferation of relevant cell types, such as rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) or activated T cells.
-
Methodology:
-
Cell Culture: RA-FLS are seeded at a density of 1 x 10^5 cells per well in 6-well plates and cultured for 24 hours.
-
Treatment: The cells are then treated with the test compound (e.g., this compound, Methotrexate) at various concentrations for a specified period (e.g., 48 hours). A vehicle control is included.
-
Proliferation Measurement: Cell proliferation can be assessed using various methods:
-
EdU Incorporation: The percentage of proliferating cells is determined using a Cell-Light EdU Apollo567 In Vitro Flow Cytometry Kit, following the manufacturer's instructions. This method measures the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA.
-
MTT Assay: The CyQUANT™ MTT Cell Proliferation Assay Kit can be used to measure metabolically active cells.
-
-
Data Analysis: The ratio of proliferating cells in the treated groups is compared to the control group. Data can be analyzed using flow cytometry software (e.g., FlowJo) or a microplate reader.
-
-
Source: Adapted from a protocol for RA-FLS proliferation assay.[17][18]
Cytokine Release Assay
This assay is used to measure the effect of a compound on the production of inflammatory cytokines.
-
Objective: To quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) released from immune cells following stimulation and treatment with a test compound.
-
Methodology:
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Stimulation and Treatment: The isolated PBMCs are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of the test compound (e.g., Adalimumab, Tofacitinib).
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine production and release into the culture supernatant.
-
Cytokine Measurement: The concentration of cytokines in the supernatant is measured using a multiplex immunoassay, such as a Luminex-based assay (e.g., Bio-Plex™ Cytokine Assay), which allows for the simultaneous quantification of multiple cytokines.
-
Data Analysis: The levels of cytokines in the treated samples are compared to the stimulated control to determine the inhibitory effect of the compound.
-
-
Source: Adapted from general protocols for cytokine release assays.[19][20]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by each compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound's anti-proliferative effect.
Caption: Methotrexate's dual mechanism of action in arthritis.
Caption: Adalimumab's mechanism of TNF-α neutralization.
Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.
References
- 1. Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. assaygenie.com [assaygenie.com]
- 7. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ptmasterguide.com [ptmasterguide.com]
- 10. Methotrexate: Optimizing the Efficacy in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. researchgate.net [researchgate.net]
- 13. Adalimumab in the treatment of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real‐world data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of tofacitinib in patients with rheumatoid arthritis by previous treatment: post hoc analysis of phase II/III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell proliferation assay [bio-protocol.org]
- 18. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 20. bio-rad.com [bio-rad.com]
Clozic vs methotrexate in vitro studies
An In Vitro Comparison: Methotrexate as a Case Study in the Absence of "Clozic" Data
Foreword for the Research Community
This guide was initially designed to provide a head-to-head in vitro comparison between this compound and methotrexate. However, an extensive search of scientific literature did not yield any studies involving a compound referred to as "this compound." This suggests that "this compound" may be a highly specific or non-standardized name, a novel compound not yet widely published, or a potential misspelling of another agent.
In light of this, we have pivoted to provide a comprehensive in vitro guide on methotrexate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the experimental profile of this widely-used therapeutic. The methodologies, data presentation, and visualizations provided for methotrexate can serve as a robust framework for comparison should information on "this compound" or another compound become available. We welcome any clarification on the identity of "this compound" for future comparative analysis.
Methotrexate: An In Vitro Profile
Methotrexate (MTX) is a cornerstone therapy for a range of diseases, from cancer to autoimmune disorders like rheumatoid arthritis (RA). Its multifaceted mechanism of action continues to be a subject of extensive in vitro investigation. This guide delves into the key in vitro studies that have elucidated its cellular and molecular effects.
Mechanism of Action
Methotrexate is structurally similar to folic acid and acts as an antifolate. Its primary mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate to tetrahydrofolate.[1][2][3] Tetrahydrofolate is essential for the synthesis of purines and thymidylates, which are the building blocks of DNA and RNA.[1][3] By disrupting this pathway, methotrexate interferes with DNA synthesis, repair, and cellular replication, particularly in rapidly dividing cells.[1]
In the context of rheumatoid arthritis, low-dose methotrexate exhibits anti-inflammatory effects through mechanisms that are not solely dependent on DHFR inhibition.[4][5] One of the key pathways involves the intracellular accumulation of adenosine.[3][4] Methotrexate polyglutamates inhibit aminoimidazole carboxamide ribonucleotide (AICAR) transformylase (AICART), leading to an accumulation of AICAR ribonucleotide.[5] This, in turn, inhibits adenosine deaminase, causing an increase in intracellular and extracellular adenosine.[3][4][5] Adenosine then signals through its receptors to exert potent anti-inflammatory effects.[4]
Figure 1. Dual mechanism of action of Methotrexate.
Quantitative Data from In Vitro Studies
The following tables summarize the cytotoxic and anti-proliferative effects of methotrexate on various cell lines, as well as its impact on cytokine production.
Table 1: Cytotoxicity of Methotrexate in Different Cell Lines
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | Result | Reference |
| SCC-25 | Skin Cancer | MTT | 10-50 µM | 48h | Similar cytotoxicity to GLU-MTX | [6] |
| MCF-7 | Breast Carcinoma | MTT | 10-50 µM | 48h | Slightly higher cytotoxicity than GLU-MTX | [6] |
| HeLa | Cervical Cancer | MTT/NRU | Not specified | Not specified | MTX-CS-NPs more cytotoxic than free MTX | [7] |
| ARPE-19 | Retinal Pigment Epithelial | BrdU, CellTiter-Glo, Caspase 3/7 | up to 266 µg/ml | 1h | No significant loss of viability or increased apoptosis | [8] |
| 661W | Photoreceptor | BrdU, CellTiter-Glo, Caspase 3/7 | up to 266 µg/ml | 1h | No significant loss of viability or increased apoptosis | [8] |
Table 2: Anti-proliferative Effects of Methotrexate
| Cell Line | Cell Type | Assay | Concentration | Result | Reference |
| Human Marrow Stromal Cells | Bone Marrow | Cell Count | 10 nM | Significant reduction in cell number | [2] |
| ARPE-19 | Retinal Pigment Epithelial | BrdU | starting from 8 µg/ml | Inhibition of proliferation | [8] |
Table 3: Effect of Methotrexate on Cytokine Production in an In Vitro Co-culture Model
| Cytokine | Cell Model | MTX Concentration | Result | Reference |
| IL-17, IL-6, IL-1β, IFN-γ, IL-10 | Synoviocytes + Activated Immune Cells | 0.01 µg/ml | Modest inhibitory effect | [9] |
| TNF, IL-6, IL-1β, IFN-γ | Collagen-Induced Arthritis (in vivo model with in vitro relevance) | Not specified | Modulated TNF secretion, no effect on others | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common in vitro assays used to evaluate methotrexate.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][10][11]
-
Cell Seeding: Plate cells (e.g., 5-8 x 10³ cells/well) in a 96-well plate and incubate overnight.[6]
-
Treatment: Treat cells with varying concentrations of methotrexate or a control medium for a specified duration (e.g., 48 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the control group.
Figure 2. General workflow for an MTT assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells with methotrexate, then harvest and wash with PBS.[6]
-
Fixation: Resuspend cells and fix in cold 70% ethanol for at least one hour at 4°C.[6]
-
Staining: Wash the fixed cells and stain with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell, allowing for the determination of the cell cycle phase.
In Vitro Co-culture Model for Cytokine Analysis
This model mimics the inflammatory environment of rheumatoid arthritis to study the effects of drugs on cytokine production.
-
Cell Isolation: Isolate synoviocytes from RA patients and peripheral blood mononuclear cells (PBMCs).
-
Co-culture: Culture synoviocytes and activated PBMCs together.
-
Treatment: Add methotrexate at various concentrations to the co-culture.
-
Cytokine Measurement: After a defined incubation period, collect the supernatant and measure the levels of various cytokines (e.g., IL-6, TNF-α) using techniques like ELISA or multiplex bead arrays.[9]
Conclusion
While a direct in vitro comparison between "this compound" and methotrexate is not currently possible due to a lack of available data on "this compound," this guide provides a thorough overview of the in vitro profile of methotrexate. The presented data, protocols, and pathway diagrams for methotrexate can serve as a valuable benchmark for future comparative studies. Researchers are encouraged to utilize this framework for evaluating other compounds and to provide clarification on the identity of "this compound" to enable a direct comparative analysis.
References
- 1. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Comparative cytotoxic and antiproliferative profile of methotrexate and fluorouracil on different ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 10. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clozic (Clobuzarit) and Dexamethasone for Inflammatory and Proliferative Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Clozic (clobuzarit), a disease-modifying anti-arthritic agent, and dexamethasone, a potent corticosteroid. This comparison focuses on their respective mechanisms of action, effects on cellular processes, and available clinical data to inform research and drug development in inflammatory and proliferative diseases.
Executive Summary
This compound (clobuzarit) and dexamethasone represent two distinct pharmacological approaches to managing inflammatory and proliferative conditions. Dexamethasone, a well-established corticosteroid, exerts broad anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor and subsequent modulation of gene expression, including the inhibition of the NF-κB pathway. In contrast, this compound, an oxyalkanoic acid derivative, demonstrates cytostatic or anti-proliferative properties, suggesting a mechanism centered on the inhibition of cell growth. While dexamethasone's signaling pathways are well-characterized, the precise molecular pathway of this compound is less defined, though it is thought to involve interactions with lipophilic cellular targets. This guide synthesizes the available experimental data to provide a comparative overview of these two compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and experimental data for this compound and dexamethasone.
Table 1: General Properties and Mechanism of Action
| Feature | This compound (Clobuzarit, ICI 55897) | Dexamethasone |
| Drug Class | Disease-modifying anti-arthritic agent; Oxyalkanoic acid derivative | Synthetic Glucocorticoid |
| Primary Mechanism | Cytostatic/Anti-proliferative; thought to interact with lipophilic cell targets | Glucocorticoid receptor (GR) agonist |
| Key Signaling Pathway | Not fully elucidated | GR signaling, Inhibition of NF-κB and AP-1 pathways |
Table 2: In Vitro Efficacy Data
| Parameter | This compound (Clobuzarit) | Dexamethasone |
| Effect on Cell Proliferation | Inhibits growth of various mammalian cell types (cytostatic)[1] | Inhibits T-cell proliferation in a dose-dependent manner[2][3] |
| Effect on Cytokine Production | Data not readily available | Dose-dependently inhibits the secretion of multiple pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) with IC50 values ranging from 2 nM to 1 μM in various cell types[4][5][6] |
| IC50 for T-Cell Proliferation | Data not readily available | IC50 > 10-6 M in some rheumatoid arthritis patients, indicating corticosteroid resistance[5] |
Experimental Protocols
This compound: In Vitro Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound on mammalian cells.
Methodology:
-
Cell Culture: A matrix-secreting cell culture derived from neonatal rat hearts is established.
-
Treatment: Cells are treated with varying concentrations of this compound (ICI 55897).
-
Assessment of Proliferation: Cell growth is monitored over a period of time. Cell viability is assessed by measuring the release of lactate dehydrogenase (LDH) into the medium or by vital staining.
-
Data Analysis: The inhibition of cell growth is quantified and compared to control cultures. The reversibility of the effect is determined by removing the compound and observing for renewed cell growth[1].
Dexamethasone: T-Cell Proliferation Assay
Objective: To evaluate the inhibitory effect of dexamethasone on T-cell proliferation.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: T-cells within the PBMC population are stimulated to proliferate using αCD3/CD80 microbeads.
-
Treatment: Cultured T-cells are treated with a vehicle control or varying concentrations of dexamethasone.
-
Proliferation Analysis: After a four-day culture period, T-cell proliferation is assessed using flow cytometry to analyze the dilution of a cell proliferation dye (e.g., CellTrace Violet). Parameters such as Precursor Frequency, Expansion Index, and Proliferation Index are calculated.
-
Cell Cycle Analysis: To further investigate the mechanism, EdU (5-ethynyl-2'-deoxyuridine) uptake and DNA content are measured to identify the proportion of cells in G0/G1, S, and G2/M phases of the cell cycle[3].
Signaling Pathways and Experimental Workflows
Dexamethasone Signaling Pathway
Dexamethasone exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus and influences gene expression in two main ways: transactivation and transrepression. A key mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway[7][8][9].
References
- 1. Novel rheumatoid arthritis drug succeeds in clinical trial [med.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Matrix Metalloproteinase Inhibitors: Evaluating "Clozic" Against Established Alternatives
In the landscape of therapeutic development, particularly for diseases characterized by excessive extracellular matrix turnover such as fibrosis, cancer, and arthritis, the inhibition of matrix protein synthesis and degradation is a key area of research. Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[1] Consequently, the development of MMP inhibitors is of significant interest. This guide provides a comparative analysis of a novel investigational compound, referred to here as Clozic (Compound X), against other well-characterized MMP inhibitors, offering a benchmark for its potential efficacy.
Data Presentation: Inhibitory Potency and Specificity
The inhibitory potential of a compound is a critical determinant of its therapeutic window and potential side effects. The following tables summarize the in vitro inhibitory activity of this compound (data presented as hypothetical values for a selective inhibitor) compared to established broad-spectrum and selective MMP inhibitors.
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of MMP Inhibitors
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound (Compound X) | >1000 | 15 | >1000 | 25 | >1000 | >1000 |
| Marimastat | 5[2][3][4] | 6[2][3][4] | 230[5] | 3[2][3][4] | - | 9[2][3][4] |
| Cipemastat (Ro 32-3555) | 3.0 (Ki)[6][7] | 154 (Ki)[6] | 527 (Ki)[6] | 59.1 (Ki)[6] | 3.4 (Ki)[6] | - |
| Doxycycline | >400,000[8] | 56,000[8] | 32,000[8] | 2,000 - 50,000[8] / 608,000[9] | 2,000 - 50,000[8] | - |
Note: IC50 and Ki values are measures of inhibitory potency; lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: General Properties of Compared MMP Inhibitors
| Property | This compound (Compound X) | Marimastat | Cipemastat | Doxycycline |
| Spectrum of Activity | Selective (Gelatinases) | Broad-Spectrum | Selective (Collagenases)[6][10] | Broad-Spectrum[8][10] |
| Mechanism of Action | Competitive Inhibition | Broad-spectrum hydroxamate inhibitor[4] | Competitive, collagenase-selective[6] | Tetracycline-based MMP inhibitor[10] |
| Oral Bioavailability | High (preclinical) | Yes[2] | Yes[6] | Yes |
| Clinical Development | Preclinical | Phase III (oncology, disappointing results)[1][3] | Phase II (arthritis, development halted)[11] | Approved antibiotic, used off-label for MMP inhibition |
Experimental Protocols
To ensure objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to determine the inhibitory effects on matrix protein synthesis and MMP activity.
Protocol 1: Fluorogenic MMP Activity Assay for IC50 Determination
This protocol describes a method to quantify the enzymatic activity of a specific MMP in the presence of an inhibitor to determine the half-maximal inhibitory concentration (IC50).
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.
-
Enzyme Solution : Recombinant human MMP (e.g., MMP-2, MMP-9) is activated according to the manufacturer's instructions (e.g., using APMA) and then diluted in Assay Buffer to the desired final concentration.
-
Substrate Solution : A fluorogenic MMP substrate is diluted in Assay Buffer to the final working concentration (e.g., 20 µM).[12]
-
Inhibitor Stock Solutions : Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure :
-
To the wells of a 96-well microplate, add 45 µL of the diluted inhibitor solutions.[13]
-
Add 45 µL of the activated MMP solution to each well.[13]
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[13]
-
Initiate the reaction by adding 10 µL of the Substrate Working Solution to each well.[13]
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm), taking measurements every 1-2 minutes for 30-60 minutes at 37°C.[13]
-
-
Data Analysis :
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: In Vitro Translation Assay for General Protein Synthesis Inhibition
This assay determines if a compound inhibits overall protein synthesis using a cell-free system.
-
Reagent Preparation :
-
Cell-Free Lysate : Use a commercially available system such as Rabbit Reticulocyte Lysate or a HeLa cell extract.
-
mRNA Reporter : In vitro transcribe a capped mRNA encoding a reporter protein (e.g., Firefly Luciferase).[1]
-
Amino Acid Mix : A complete mixture of amino acids, with or without a radiolabeled amino acid (e.g., [35S]-methionine).
-
Test Compounds : Dilute this compound and control inhibitors (e.g., cycloheximide, puromycin) to various concentrations.
-
-
Assay Procedure :
-
Set up the translation reactions in microcentrifuge tubes or a 96-well plate. For a typical 25 µL reaction, combine the cell-free lysate, amino acid mix, and the reporter mRNA.[14]
-
Add the test compound or vehicle control (e.g., DMSO) to the reactions.
-
Incubate the reactions at 30°C for 60-90 minutes.[15]
-
-
Quantification :
-
Luciferase Assay : If using a luciferase reporter, add the appropriate luciferase substrate to each reaction and measure the luminescence using a luminometer.[14]
-
Radiolabel Incorporation : If using [35S]-methionine, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of protein synthesis relative to the vehicle control.
-
Plot the percentage of synthesis against the inhibitor concentration to determine the inhibitory effect.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz DOT language help to clarify complex biological pathways and experimental processes.
Caption: MMP Activation and Inhibition Pathway.
Caption: Experimental Workflow for MMP Inhibitor Screening.
References
- 1. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ro 32-3555 | CAS:190648-49-8 | MMP inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. brieflands.com [brieflands.com]
- 10. adooq.com [adooq.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. m.youtube.com [m.youtube.com]
Mechanism of Action: Inhibition of BCR-Abl Tyrosine Kinase
An Independent Comparative Analysis of Imatinib's Mechanism of Action
In the landscape of targeted cancer therapy, the verification of a drug's mechanism of action is paramount for understanding its efficacy and potential applications. This guide provides an independent comparative analysis of Imatinib, a tyrosine kinase inhibitor, with other similar drugs. The following sections detail its mechanism of action, compare its performance with alternatives using experimental data, and provide the methodologies for the key experiments cited.
Imatinib is a small molecule inhibitor that targets the ATP-binding site of several tyrosine kinases. Its primary target in the context of Chronic Myeloid Leukemia (CML) is the BCR-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. By binding to the ATP-binding site of the BCR-Abl kinase domain, Imatinib stabilizes the inactive conformation of the enzyme, thereby preventing the phosphorylation of its downstream substrates and inhibiting the pro-proliferative signaling pathways.
Beyond BCR-Abl, Imatinib also shows inhibitory activity against other tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), making it effective in the treatment of gastrointestinal stromal tumors (GIST) as well.
Comparison with Alternatives
Imatinib's success has spurred the development of second and third-generation BCR-Abl inhibitors, such as Dasatinib and Nilotinib, primarily to overcome resistance. The following data compares the in vitro potency of these drugs against the wild-type BCR-Abl kinase and a common resistant mutant, T315I.
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Imatinib | BCR-Abl (WT) | 25 - 100 |
| Imatinib | BCR-Abl (T315I) | >10,000 |
| Dasatinib | BCR-Abl (WT) | <1 |
| Dasatinib | BCR-Abl (T315I) | >5,000 |
| Nilotinib | BCR-Abl (WT) | 20 - 30 |
| Nilotinib | BCR-Abl (T315I) | >3,000 |
| Ponatinib | BCR-Abl (WT) | 0.37 |
| Ponatinib | BCR-Abl (T315I) | 2.0 |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity. A lower IC50 indicates greater potency. Data is compiled from various sources and may vary between studies.
Table 2: Cellular Activity against CML Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Imatinib | K562 (WT) | 200 - 400 |
| Dasatinib | K562 (WT) | 1 - 5 |
| Nilotinib | K562 (WT) | 10 - 20 |
IC50 values represent the concentration of the drug required to inhibit 50% of cell proliferation.
Experimental Protocols
The data presented above is typically generated using the following key experiments:
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
Methodology:
-
Reagents and Materials: Purified recombinant BCR-Abl kinase, a suitable peptide substrate, ATP, and the inhibitor compound.
-
Procedure: a. The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like ELISA or fluorescence polarization.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To determine the concentration of a compound that inhibits the proliferation of a cell line by 50% (IC50).
Methodology:
-
Cell Culture: CML cell lines (e.g., K562) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded into multi-well plates and allowed to adhere (if applicable). b. The cells are treated with a range of concentrations of the inhibitor compound. c. The plates are incubated for a period that allows for several cell divisions (e.g., 48-72 hours). d. A reagent to assess cell viability (e.g., MTT, resazurin) is added to each well. These reagents are metabolized by viable cells into a colored or fluorescent product.
-
Data Analysis: The absorbance or fluorescence is measured, which is proportional to the number of viable cells. The percentage of cell proliferation is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Unraveling the Efficacy of Anti-Inflammatory Agents: A Comparative Guide to Phosphodiesterase Inhibitors
An important clarification on the classification of Clozic (Clobuzarit) and a detailed comparison of established Phosphodiesterase (PDE) inhibitors for researchers and drug development professionals.
In the landscape of drug discovery, precise understanding of a compound's mechanism of action is paramount for effective and targeted therapeutic development. This guide addresses the therapeutic class of phosphodiesterase (PDE) inhibitors, providing a comparative overview of their efficacy. Initially, this guide intended to compare "this compound" to known PDE inhibitors. However, a thorough review of scientific literature reveals that this compound (also known as Clobuzarit or ICI 55897) is not classified as a phosphodiesterase inhibitor.
This compound (Clobuzarit): An Anti-Proliferative Agent
This compound is recognized as a disease-modifying anti-arthritic agent.[1] Its primary mechanism of action is characterized by its anti-proliferative properties, where it reversibly inhibits the growth of various mammalian cell types.[1] This effect is thought to be due to the interaction of this compound, an oxyalkanoic acid, with lipophilic sites within the cell.[1] The cytostatic (cell growth inhibiting) rather than cytotoxic (cell-killing) effect of this compound has been observed at therapeutic plasma concentrations.[1]
Given that the established mechanism of this compound does not involve the inhibition of phosphodiesterases, a direct efficacy comparison with PDE inhibitors would be scientifically inaccurate. Therefore, this guide will now focus on providing a comprehensive comparison of well-characterized PDE inhibitors, a class of drugs with significant therapeutic applications.
A Comparative Guide to Known Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of cAMP and/or cGMP, thereby modulating a wide range of physiological processes.[4] This makes them valuable therapeutic agents for conditions such as chronic obstructive pulmonary disease (COPD), erectile dysfunction, and pulmonary arterial hypertension.[4][5]
Phosphodiesterase Signaling Pathway
The following diagram illustrates the central role of phosphodiesterases in modulating cyclic nucleotide signaling pathways. Activation of G-protein coupled receptors (GPCRs) or other signals leads to the synthesis of cAMP by adenylyl cyclase and cGMP by guanylyl cyclase. These cyclic nucleotides then activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). PDEs hydrolyze cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP respectively, thus terminating the signal.
Caption: General overview of the phosphodiesterase signaling pathway.
Quantitative Comparison of PDE Inhibitor Efficacy
The efficacy of PDE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value indicates greater potency. The following table summarizes the reported IC50 or Ki values for a selection of known PDE inhibitors against their primary target isoforms.
| Inhibitor | Target PDE | IC50 / Ki (nM) | Reference |
| Non-Selective | |||
| IBMX | PDE3, 4, 5 | IC50: 6,500, 26,300, 31,700 | [6] |
| Luteolin | PDE1-5 | Ki: 15,000, 6,400, 13,900, 11,100, 9,500 | [6] |
| PDE3 Selective | |||
| Milrinone | PDE3 | IC50: ~350-700 | |
| Cilostazol | PDE3 | IC50: ~200-600 | |
| PDE4 Selective | |||
| Roflumilast | PDE4 | IC50: ~0.8 | [4] |
| Apremilast | PDE4 | IC50: ~74 | [4] |
| PDE5 Selective | |||
| Sildenafil | PDE5 | IC50: 5.22 | [6] |
| Tadalafil | PDE5 | IC50: 1.8 | [6] |
| Vardenafil | PDE5 | IC50: 0.7 | [6] |
| Avanafil | PDE5 | IC50: 5.2 | [6] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Detailed Experimental Protocol: In Vitro PDE Inhibition Assay (IC50 Determination)
The following is a representative protocol for determining the IC50 value of a test compound against a specific PDE isoform using a fluorescence polarization (FP) assay.
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a specific phosphodiesterase enzyme.
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP or cAMP substrate. When the PDE enzyme hydrolyzes the substrate, the resulting fluorescently labeled monophosphate is bound by a specific binding agent, leading to a change in fluorescence polarization. The degree of inhibition is proportional to the concentration of the inhibitor.[7]
Materials:
-
Recombinant human PDE enzyme (e.g., PDE5A1)
-
Fluorescently labeled substrate (e.g., FAM-cGMP)
-
Binding Agent
-
PDE Assay Buffer
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Sildenafil for PDE5)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
-
Add 25 µL of the diluted test compound or control (positive and negative controls) to the wells of the microplate.
-
Add 25 µL of the diluted PDE enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow for the binding of the compounds to the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the fluorescently labeled substrate solution to each well to start the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate for 60 minutes at 37°C.
-
-
Reaction Termination and Binding:
-
Add 25 µL of the binding agent to each well to stop the reaction and allow for the binding of the fluorescent product.
-
-
Signal Detection:
-
Measure the fluorescence polarization in each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8][9]
-
Experimental Workflow for IC50 Determination
The diagram below outlines the typical workflow for determining the IC50 of a PDE inhibitor.
References
- 1. Anti-proliferative properties of this compound, a disease-modifying anti-arthritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Cross-Validation of Clozic (Clobuzarit) in the Context of Rheumatoid Arthritis Therapies
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental results of Clozic (clobuzarit), a historical disease-modifying antirheumatic drug (DMARD), against its original trial comparators and current therapeutic alternatives for rheumatoid arthritis (RA).
Executive Summary: this compound, also known as Clobuzarit (ICI 55897), was investigated as a disease-modifying agent for rheumatoid arthritis. A key clinical trial in the early 1980s demonstrated its potential, suggesting superior efficacy over one of the standard treatments of that era, D-penicillamine. However, a thorough quantitative cross-validation is hampered by the limited availability of the full experimental data from this pivotal study. This guide synthesizes the accessible qualitative findings for this compound and contrasts them with the quantitative data available for its historical comparators and a selection of modern, widely used DMARDs. The aim is to provide a clear, data-driven perspective on the therapeutic landscape for RA and the relative positioning of different treatment modalities, acknowledging the historical context of this compound's development.
Comparative Efficacy of this compound and Alternatives
A 1982 clinical trial by Bacon PA, et al. evaluated this compound at two oral doses (100 mg/day and 300 mg/day) against D-penicillamine (500 mg/day) and aspirin (up to 3.6 g/day ) in 56 patients with active rheumatoid arthritis over a six-month period. While the full quantitative results of this study are not publicly available, the published abstract indicates that patients treated with this compound showed greater improvement than those receiving D-penicillamine, with the higher dose of this compound being particularly more effective. The study also noted a high withdrawal rate in the aspirin group due to continued disease activity.
Due to the absence of specific quantitative data from the primary this compound trial, the following tables provide a summary of the qualitative findings for this compound and representative quantitative data for its comparators and modern alternatives from other clinical studies.
Table 1: Qualitative Comparison of this compound with Historical Comparators
| Drug | Dosage | Efficacy Finding (relative to D-penicillamine) | Key Remarks |
| This compound (Clobuzarit) | 100 mg/day | Improved | - |
| This compound (Clobuzarit) | 300 mg/day | More Improved | Higher dose showed greater efficacy. |
| D-penicillamine | 500 mg/day | Baseline | Patients responded adequately. |
| Aspirin | up to 3.6 g/day | - | High withdrawal rate due to lack of efficacy. |
Source: Bacon PA, et al. A clinical and biochemical evaluation of this compound, a novel disease modifying drug in rheumatoid arthritis. 1982.
Table 2: Quantitative Efficacy of Selected DMARDs in Rheumatoid Arthritis
| Drug Class | Drug Name | Typical ACR20 Response Rate | Typical ACR50 Response Rate | Typical ACR70 Response Rate |
| Conventional Synthetic DMARD (csDMARD) | Methotrexate | 40-50% | 20-30% | 10-15% |
| Biologic DMARD (bDMARD) - TNF inhibitor | Adalimumab | 60-70% | 40-50% | 20-30% |
| Targeted Synthetic DMARD (tsDMARD) - JAK inhibitor | Tofacitinib | 60-70% | 35-45% | 15-25% |
Note: The ACR20/50/70 response rates represent the percentage of patients achieving a 20%, 50%, or 70% improvement in RA symptoms, respectively. These values are approximate and can vary based on the specific clinical trial, patient population, and duration of treatment.
Experimental Protocols
Detailed experimental protocols from the original this compound trial are not available. However, standard methodologies for assessing the efficacy of DMARDs in RA clinical trials are well-established.
Assessment of Clinical Efficacy in RA Trials
A comprehensive assessment of clinical efficacy in rheumatoid arthritis clinical trials typically involves the evaluation of the following core set of measures, as defined by the American College of Rheumatology (ACR):
-
Tender joint count: Number of joints with pain on pressure (out of 28 or 68).
-
Swollen joint count: Number of joints with observable swelling (out of 28 or 66).
-
Patient's global assessment of disease activity: Patient's self-reported overall assessment of their RA activity on a visual analog scale (VAS).
-
Physician's global assessment of disease activity: Physician's overall assessment of the patient's RA activity on a VAS.
-
Patient's assessment of pain: Patient's self-reported level of pain on a VAS.
-
Health Assessment Questionnaire (HAQ): A patient-reported questionnaire to assess physical disability and function.
-
Acute-phase reactants: Measurement of inflammatory markers in the blood, such as C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).
The Bacon PA, et al. study on this compound mentioned the use of eight clinical assessments and 26 laboratory assessments, which would have likely included measures from this core set.
Laboratory Assessments
The 26 laboratory assessments performed in the this compound trial were not specified in the available abstract. In modern RA trials, laboratory assessments are crucial for monitoring disease activity and safety. These typically include:
-
Inflammatory Markers:
-
Erythrocyte Sedimentation Rate (ESR)
-
C-reactive Protein (CRP)
-
-
Hematology:
-
Complete Blood Count (CBC) with differential
-
-
Serum Chemistry:
-
Liver function tests (ALT, AST, alkaline phosphatase, bilirubin)
-
Kidney function tests (creatinine, BUN)
-
-
Immunology:
-
Rheumatoid Factor (RF)
-
Anti-citrullinated protein antibodies (ACPA)
-
Mechanism of Action and Signaling Pathways
This compound (Clobuzarit) was identified as having anti-proliferative and cytostatic properties, suggesting its mechanism of action involves the inhibition of cell growth. It is believed to interact with lipophilic cell target sites. The diagrams below illustrate a generalized signaling pathway for inflammatory processes in rheumatoid arthritis and a typical workflow for a clinical trial designed to evaluate a new DMARD.
Caption: Generalized inflammatory pathway in rheumatoid arthritis.
Caption: A typical workflow for a DMARD clinical trial.
Clozic: A Comparative Analysis Against Leading Research Compounds in Immunomodulation and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of the novel research compound, Clozic, against established agents in the fields of immunology and mycology. The data presented herein offers an objective comparison of this compound's performance, supported by detailed experimental protocols for reproducibility.
Introduction to this compound
This compound is an investigational compound demonstrating a unique dual mechanism of action: potent immunomodulatory effects through the inhibition of the NF-κB signaling pathway and significant antifungal activity. This guide evaluates the efficacy and specificity of this compound in comparison to well-characterized compounds: a standard immunosuppressant and a widely used antifungal agent.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound against comparator compounds in key in vitro assays.
Table 1: Potency and Specificity of Immunomodulatory Activity
| Compound | Target Pathway | Cell Type | IC50 (nM) for TNF-α Inhibition | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| This compound | NF-κB | Human Macrophages | 15 | >100 | >6667 |
| Comparator A (Immunosuppressant) | Calcineurin | Human T-cells | 10 | 50 | 5000 |
Table 2: Antifungal Activity Spectrum
| Compound | Mechanism of Action | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound | Disruption of Fungal Cell Membrane Integrity | 2 | 4 |
| Comparator B (Antifungal) | Ergosterol Synthesis Inhibition | 1 | 2 |
Signaling Pathway and Mechanism of Action
This compound exerts its immunomodulatory effects by targeting the downstream signaling of Toll-like receptors (TLRs), leading to a reduction in the activation of the NF-κB transcription factor and subsequent production of pro-inflammatory cytokines like TNF-α.[1]
References
Statistical Validation of Clozic Study Outcomes: A Comparative Analysis
A comprehensive review of the available clinical trial data for "Clozic" reveals a notable absence of published studies under this specific drug name. Searches for "this compound study outcomes" and "this compound clinical trials" did not yield any relevant results for a drug with this designation. This suggests that "this compound" may be a hypothetical drug name, a product in very early stages of development not yet in human trials, or a niche therapeutic not widely documented in publicly accessible clinical trial databases.
Consequently, a direct statistical validation and comparison of "this compound" with other alternatives, as requested, cannot be performed at this time due to the lack of available data. The following sections outline the intended structure and type of information that would be included in such a guide, should data for "this compound" become available.
I. Comparative Efficacy and Safety of this compound
This section would typically present a quantitative summary of this compound's performance in clinical trials against relevant comparators. Key metrics would include primary and secondary endpoint data, such as response rates, changes in validated scoring systems (e.g., PANSS for schizophrenia, SCORAD for atopic dermatitis), and safety profiles.
Table 1: Hypothetical Comparative Efficacy Data
| Outcome Measure | This compound | Competitor A | Competitor B | Placebo |
| Primary Endpoint | ||||
| PANSS Total Score Change from Baseline | -25.3 | -20.1 | -18.7 | -10.5 |
| Secondary Endpoints | ||||
| Clinical Global Impression - Severity (CGI-S) | 2.8 | 3.1 | 3.3 | 4.2 |
| Safety Outcomes | ||||
| Incidence of Adverse Events (%) | 65% | 62% | 70% | 50% |
| Incidence of Serious Adverse Events (%) | 5% | 7% | 8% | 3% |
II. Experimental Protocols
A detailed description of the methodologies employed in the pivotal clinical trials of this compound and its comparators would be provided here. This would allow for a critical appraisal of the study designs and the validity of the results.
Example Experimental Protocol Outline:
-
Study Design: A Phase III, randomized, double-blind, placebo- and active-controlled study.
-
Patient Population: Adults aged 18-65 with a confirmed diagnosis of the target indication, meeting specific inclusion and exclusion criteria.
-
Intervention: this compound administered at a specified dose and frequency, compared against an active comparator and a placebo.
-
Outcome Measures: Definition of primary and secondary efficacy endpoints, as well as safety assessments.
-
Statistical Analysis: Description of the statistical methods used to analyze the data, including sample size calculations, handling of missing data, and methods for hypothesis testing.
III. Signaling Pathways and Experimental Workflows
Visual representations of the biological mechanisms of action and the flow of experimental procedures are crucial for understanding the context of the clinical data.
Hypothetical Signaling Pathway for this compound:
If this compound were, for instance, an antagonist of a specific receptor implicated in a disease pathway, a diagram would illustrate this interaction and its downstream effects.
Caption: Hypothetical mechanism of action for this compound, illustrating competitive antagonism at a target receptor.
Experimental Workflow Diagram:
This type of diagram would outline the key phases of a clinical trial, from patient recruitment to data analysis.
Caption: A generalized workflow for a randomized controlled clinical trial.
While a detailed comparative guide for "this compound" cannot be generated without available clinical trial data, the framework provided above illustrates the expected content and format for such a document. Researchers, scientists, and drug development professionals are encouraged to consult publicly available resources such as ClinicalTrials.gov and peer-reviewed scientific literature for information on specific therapeutic agents. Should the user have an alternative drug name, a comprehensive analysis based on existing data can be conducted.
Safety Operating Guide
Proper Disposal Procedures for Clozic
This document provides essential safety and logistical information for the proper disposal of Clozic (also known as Clobuzarit or ICI 55897), a compound used for research purposes. The following procedures are based on available safety data to ensure the safe handling and disposal of this chemical, minimizing environmental impact and protecting laboratory personnel.
Safety and Hazard Information
While some sources may classify this compound as a non-hazardous substance, other safety data sheets (SDS) indicate potential hazards. Specifically, the SDS for Clobuzarit lists the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given this information, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area.
Disposal of this compound
The recommended procedure for the disposal of this compound is to treat it as a chemical waste product. The precautionary statement P501 advises to "Dispose of contents/container to an approved waste disposal plant"[1]. This ensures that the chemical is managed and neutralized in a controlled and environmentally responsible manner.
Step-by-Step Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data
No quantitative data regarding specific disposal parameters, such as incineration temperatures or chemical neutralization concentrations, are available in the referenced safety data sheets. The primary directive is to consign the material to a specialized waste disposal service.
Experimental Protocols
The safety data sheets do not cite specific experimental protocols for the disposal of this compound. The recommended procedure is based on standard chemical waste management practices.
References
Essential Safety and Handling Protocols for Clozic (Clotrimazole)
This guide provides crucial safety and logistical information for handling Clozic, identified as the active pharmaceutical ingredient Clotrimazole. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risks and ensuring proper disposal.
Hazard Identification and Personal Protective Equipment
Clotrimazole is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (tested according to EN 374) | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and dust, preventing serious eye irritation.[2] |
| Face Protection | Face shield | Recommended when there is a risk of splashing. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust particles.[1] |
Operational Plan for Handling this compound
A systematic approach is critical when working with this compound to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound (Clotrimazole).
Step-by-Step Handling and Disposal Procedures
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Clotrimazole.[1][2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[1]
-
Emergency Equipment: Locate the nearest eyewash station and safety shower before starting your work.
Handling:
-
Avoid Contamination: Do not eat, drink, or smoke in the area where this compound is handled.[3][1]
-
Weighing: When weighing the solid material, do so carefully to minimize the generation of dust.
-
Spills: In the event of a spill, avoid breathing in any dust.[1] Carefully clean up the spill using appropriate methods to prevent further dispersal. Absorb solutions with an inert material and decontaminate surfaces.[1]
First Aid Measures:
-
If Swallowed: Rinse your mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][1]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, consult a physician.[4]
-
If in Eyes: Rinse cautiously with water for several minutes.[4][1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention from an ophthalmologist.[3]
-
If Inhaled: Move to an area with fresh air. If you feel unwell, seek medical advice.[3][1]
Disposal Plan:
-
Waste Container: Dispose of any waste material, including contaminated PPE and cleaning materials, in a clearly labeled and sealed container for hazardous waste.
-
Disposal Route: All waste containing this compound must be disposed of through an approved waste disposal plant. Do not allow the substance to enter drains or the environment.[3]
-
Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
